P-Menthane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h7-9,11-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFWQILVNWPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955286 | |
| Record name | 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33669-76-0 | |
| Record name | 4-Isopropyl-1-methyl-1,2-cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33669-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Menthane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033669760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-MENTHANE-1,2-DIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Menthane-1,2-diol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-1,2-diol, a bicyclic monoterpenoid derivative, is a member of the extensive family of p-menthane compounds, which are widely distributed in the plant kingdom. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes important chemical transformations.
Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. While experimental data for this specific isomer can be limited and sometimes confused with its more commercially prominent isomer, p-menthane-3,8-diol, the following tables summarize the most reliable information available.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-(propan-2-yl)cyclohexane-1,2-diol | PubChem[1] |
| Synonyms | 4-Isopropyl-1-methyl-1,2-cyclohexanediol, 1-Hydroxyisocarvomenthol | PubChem[1] |
| CAS Number | 33669-76-0 | PubChem[1] |
| Molecular Formula | C₁₀H₂₀O₂ | PubChem[1] |
| Molecular Weight | 172.26 g/mol | PubChem[1] |
| Appearance | Solid | ECHA |
| Melting Point | 88-89 °C | ECHEMI[2] |
| Boiling Point | 110 °C at 20 Torr | ECHEMI[2] |
| Solubility | Soluble in alcohol. | The Good Scents Company[3] |
Table 2: Spectroscopic and Chromatographic Data for this compound
| Data Type | Key Features/Values | Source |
| Mass Spectrometry (GC-MS) | Kovats Retention Index (semi-standard non-polar): 1378 | PubChem[1] |
| ¹H NMR | Data not explicitly available in searches. | |
| ¹³C NMR | Data not explicitly available in searches. | |
| Infrared (IR) Spectroscopy | Data not explicitly available in searches. |
Chemical Properties and Reactivity
This compound is a vicinal diol (a glycol) attached to a p-menthane backbone. Its chemical reactivity is primarily dictated by the two hydroxyl groups and the stereochemistry of the cyclohexane ring.
Key Chemical Characteristics:
-
1,2-Diol Functionality: The presence of adjacent hydroxyl groups allows for characteristic reactions such as cleavage by periodate and lead tetraacetate. These reactions are often used for structural elucidation.
-
Pinacol Rearrangement: Like other 1,2-diols, this compound can undergo a pinacol rearrangement under acidic conditions. This reaction involves the dehydration of one hydroxyl group to form a carbocation, followed by the migration of an adjacent alkyl or aryl group, resulting in the formation of a ketone. The specific product of this rearrangement will depend on the stereochemistry of the diol and which group migrates.[4][5][6]
-
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
-
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.
Experimental Protocols
Synthesis of this compound via Dihydroxylation of p-Menthene
A common route for the synthesis of 1,2-diols is the dihydroxylation of the corresponding alkene. In the case of this compound, this can be achieved starting from p-menthene. Both syn- and anti-dihydroxylation methods can be employed to yield different stereoisomers.
a) syn-Dihydroxylation using Potassium Permanganate (Baeyer's Test)
This method yields a cis-diol.
-
Materials: p-Menthene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ethanol, water, ice bath.
-
Procedure:
-
Dissolve p-menthene in ethanol in a flask.
-
Cool the flask in an ice bath.
-
Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide to the stirred solution of p-menthene. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.
-
After the reaction is complete (as indicated by the persistence of a faint pink color), filter the mixture to remove the manganese dioxide.
-
Evaporate the ethanol from the filtrate.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude cis-p-menthane-1,2-diol.
-
The product can be further purified by recrystallization or column chromatography.
-
b) anti-Dihydroxylation via Epoxidation and Hydrolysis
This two-step method yields a trans-diol.
-
Step 1: Epoxidation of p-Menthene
-
Materials: p-Menthene, a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA), a chlorinated solvent (e.g., dichloromethane), sodium bicarbonate solution.
-
Procedure:
-
Dissolve p-menthene in dichloromethane in a flask.
-
Slowly add a solution of mCPBA in dichloromethane to the stirred solution of p-menthene at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the excess peroxy acid and the resulting carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude p-menthane epoxide.
-
-
-
Step 2: Acid-Catalyzed Hydrolysis of the Epoxide
-
Materials: p-Menthane epoxide, dilute aqueous acid (e.g., sulfuric acid or perchloric acid), an organic solvent (e.g., acetone or tetrahydrofuran).
-
Procedure:
-
Dissolve the crude epoxide in a mixture of the organic solvent and water.
-
Add a catalytic amount of the acid.
-
Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitored by TLC).
-
Neutralize the acid with a weak base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Dry the organic extract, filter, and evaporate the solvent to yield the crude trans-p-menthane-1,2-diol.
-
Purify the product by recrystallization or column chromatography.
-
-
Synthesis pathways to cis- and trans-p-menthane-1,2-diol.
Biological Activity and Potential Applications
While p-menthane-3,8-diol (PMD) is a well-known and commercially used insect repellent, the biological activities of this compound are less extensively studied. However, research into the broader class of p-menthane derivatives suggests potential for biological effects.
One study investigating the cytotoxicity of various structurally correlated p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) included (+)-limonene 1,2-epoxide, a precursor to a diol. This compound showed intermediate cytotoxic activity.[1][7] This suggests that the presence of hydroxyl or epoxide groups on the p-menthane skeleton can contribute to biological activity. The study highlighted that the presence of both an epoxide and an aldehyde group in (-)-perillaldehyde 8,9-epoxide resulted in the highest cytotoxicity.[1][7]
Further research is required to specifically elucidate the cytotoxic, antimicrobial, or other pharmacological effects of this compound and to understand its mechanism of action and potential signaling pathway involvement. Currently, there is no specific signaling pathway documented for this compound in the reviewed literature.
A generalized workflow for assessing the cytotoxicity of p-menthane derivatives.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
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Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care and avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound is a vicinal diol of the p-menthane family with potential for further investigation in various fields, including synthetic chemistry and pharmacology. While there is a need for more comprehensive and specific experimental data on its physical, chemical, and biological properties, this guide provides a foundational understanding based on the currently available literature. The detailed experimental protocols for its synthesis offer a starting point for researchers interested in exploring this and related compounds. Future studies are warranted to fully characterize its spectral properties, reactivity, and biological activity, including any potential interactions with cellular signaling pathways.
References
Characterization of CAS Number 33669-76-0
An In-depth Technical Guide to the Characterization of 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)
Disclaimer: The provided CAS number, 33669-76-0, corresponds to the chemical compound 1-methyl-4-propan-2-ylcyclohexane-1,2-diol. However, the request for an in-depth technical guide detailing signaling pathways and experimental protocols relevant to drug development strongly suggests an interest in a more pharmacologically researched substance. A significant body of scientific literature matching these requirements exists for 3-O-Acetyl-11-keto-β-boswellic acid (AKBA) , a potent anti-inflammatory and anti-cancer agent. It is highly probable that AKBA is the intended subject of this guide. This document will therefore focus comprehensively on AKBA (CAS Number: 67416-61-9), while also providing a brief characterization of the compound associated with CAS 33669-76-0.
Chemical Name: 1-methyl-4-propan-2-ylcyclohexane-1,2-diol Synonyms: p-Menthane-1,2-diol, 1-Hydroxyisocarvomenthol Molecular Formula: C₁₀H₂₀O₂ Molecular Weight: 172.26 g/mol
In-depth Technical Guide: 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)
Introduction
3-O-Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata and Boswellia carteri trees, commonly known as frankincense.[2][3] It is recognized as one of the most bioactive constituents of Boswellia extracts. AKBA has garnered significant attention from the scientific community for its potent anti-inflammatory, anti-cancer, and anti-arthritic properties.[2][4][5] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in inflammation and carcinogenesis.[4][6][7] This guide provides a comprehensive technical overview of AKBA's characterization, including its physicochemical properties, biological activity, and relevant experimental methodologies.
Physicochemical Properties
AKBA is a white crystalline powder with limited water solubility but is highly soluble in various organic solvents like ethanol, methanol, acetonitrile, and DMSO.[8] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of AKBA
| Property | Value | References |
| CAS Number | 67416-61-9 | [2] |
| Molecular Formula | C₃₂H₄₈O₅ | [2][8][9] |
| Molecular Weight | 512.72 g/mol | [2][8] |
| IUPAC Name | (3α,4β)-3-(acetyloxy)-11-oxo-urs-12-en-23-oic acid | [2] |
| Appearance | White crystalline powder | [8] |
| UV λmax | 208, 249 nm (or 250 nm) | [2][10][11] |
| Solubility | DMSO: 100 mg/mL DMF: 25 mg/mL Ethanol: 5 mg/mL Water: 0.0002815 mg/L (est.) | [2][3][12] |
| InChI Key | HMMGKOVEOFBCAU-BCDBGHSCSA-N |
Biological Activity and Mechanism of Action
AKBA exhibits a wide range of pharmacological activities, primarily attributed to its ability to inhibit key inflammatory enzymes and modulate complex signaling networks.
-
Anti-Inflammatory Activity: AKBA is a potent, direct, non-redox, and non-competitive inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2][5] It also exerts anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[4][5]
-
Anti-Cancer Activity: AKBA has demonstrated significant anti-proliferative, pro-apoptotic, and anti-invasive effects across various cancer cell lines, including glioblastoma, prostate, colon, and breast cancer.[7][13][14][15] Its mechanisms include arresting the cell cycle, inducing apoptosis through caspase activation, and inhibiting tumor cell invasion by downregulating matrix metalloproteinases (MMPs).[14][15] These effects are mediated through the modulation of several oncogenic signaling pathways.
-
Anti-Arthritic Activity: In models of rheumatoid arthritis, AKBA has been shown to reduce inflammation, paw volume, and joint degradation.[5] It helps preserve the extracellular matrix by inhibiting enzymes like collagenase and elastase.[5]
Key Signaling Pathways Modulated by AKBA
AKBA's therapeutic effects are a result of its interaction with multiple intracellular signaling cascades. The diagrams below illustrate some of the most critical pathways.
Caption: AKBA's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Boswellia serrata Extract Containing 30% 3-Acetyl-11-Keto-Boswellic Acid Attenuates Inflammatory Mediators and Preserves Extracellular Matrix in Collagen-Induced Arthritis [frontiersin.org]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00814F [pubs.rsc.org]
- 9. Acetyl-11-Keto-Beta-Boswellic Acid | C32H48O5 | CID 11168203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. 3-O-acetyl-11-keto-beta-boswellic acid, 67416-61-9 [thegoodscentscompany.com]
- 13. 3-Acetyl-11-keto-β-boswellic acid (AKBA) induced antiproliferative effect by suppressing Notch signaling pathway and synergistic interaction with cisplatin against prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Acetyl-11-keto-β-boswellic acid inhibits cancer cell invasion and induces apoptosis in breast cancer cells by abrogating the EGFR-mediated PI3K/Akt pathway [archivesofmedicalscience.com]
- 15. 3-O-acetyl-11-keto-β-boswellic acid exerts anti-tumor effects in glioblastoma by arresting cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Stereochemical Structure of cis-p-Menthane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of cis-p-menthane-1,2-diol. Given the limited availability of specific experimental data for this particular diastereomer in publicly accessible literature, this document leverages established principles of organic chemistry and spectroscopic data from closely related p-menthane diol isomers to present a robust framework for its characterization.
Introduction to p-Menthane Diols
The p-menthane skeleton, a substituted cyclohexane ring, is a common motif in natural products and synthetic compounds with diverse biological activities. The precise stereochemistry of substituents on the cyclohexane ring is critical for their biological function, necessitating unambiguous structural determination. cis-p-Menthane-1,2-diol is a specific stereoisomer where the hydroxyl groups at the C1 and C2 positions are on the same face of the ring. Its structural elucidation relies on a combination of synthetic methods, spectroscopic analysis, and, ideally, X-ray crystallography.
Synthesis of cis-p-Menthane-1,2-diol
The primary route to synthesize cis-1,2-diols from an alkene precursor involves syn-dihydroxylation. For p-menthane-1,2-diol, the logical starting material would be a corresponding p-menthene, such as p-menth-1-ene.
Experimental Protocol: Syn-dihydroxylation
A common and effective method for the syn-dihydroxylation of alkenes to form cis-diols utilizes osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.
Materials:
-
p-Menth-1-ene
-
Osmium tetroxide (catalytic amount)
-
N-methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone/water solvent system
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve p-menth-1-ene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
To this stirring solution, add a catalytic amount of osmium tetroxide.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is stirred for an additional 30 minutes.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure cis-p-menthane-1,2-diol.
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for cis-p-menthane-1,2-diol. While specific data is not available, representative values and interpretation strategies are derived from isomeric p-menthane diols and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the stereochemical arrangement of substituents.
Table 1: Predicted ¹H NMR Data for cis-p-Menthane-1,2-diol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~3.5 - 3.8 | d | 1H | H-2 | J ≈ 3-5 Hz (axial-equatorial) |
| ~1.2 - 2.0 | m | 8H | Cyclohexane ring protons | |
| ~1.2 | s | 3H | C1-CH₃ | |
| ~0.9 | d | 6H | Isopropyl CH₃ | J ≈ 7 Hz |
| ~2.5 - 3.5 | br s | 2H | OH |
Table 2: Predicted ¹³C NMR Data for cis-p-Menthane-1,2-diol
| Chemical Shift (δ) ppm | Assignment |
| ~75 - 80 | C-1 |
| ~70 - 75 | C-2 |
| ~40 - 50 | C-4 |
| ~30 - 40 | C-3, C-5, C-6 |
| ~32 | Isopropyl CH |
| ~20 - 25 | C1-CH₃ |
| ~18 - 22 | Isopropyl CH₃ |
Interpretation:
-
¹H NMR: The key signal for confirming the cis stereochemistry is the coupling constant between H-2 and the adjacent protons on the cyclohexane ring. In a chair conformation, a cis-1,2-diol will likely have one hydroxyl group in an axial position and the other in an equatorial position. The proton at C-2 would be in an axial position, leading to smaller axial-equatorial and equatorial-equatorial coupling constants with the neighboring protons. The presence of a singlet for the C1-methyl group confirms its attachment to a quaternary carbon.
-
¹³C NMR: The chemical shifts of C-1 and C-2 are indicative of carbons bearing hydroxyl groups. The number of signals will reflect the symmetry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for cis-p-Menthane-1,2-diol
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (intermolecular H-bonding) |
| ~2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1470 - 1450 | Medium | C-H bend (CH₂) |
| ~1380 - 1365 | Medium | C-H bend (gem-dimethyl) |
| ~1100 - 1000 | Strong | C-O stretch (secondary and tertiary alcohols) |
Interpretation: The most prominent feature in the IR spectrum will be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Predicted Mass Spectrometry Data for cis-p-Menthane-1,2-diol
| m/z | Relative Intensity | Assignment |
| 172 | Low | [M]⁺ (Molecular Ion) |
| 154 | Medium | [M - H₂O]⁺ |
| 139 | Medium | [M - H₂O - CH₃]⁺ |
| 129 | High | [M - C₃H₇]⁺ |
| 111 | High | [M - C₃H₇ - H₂O]⁺ |
| 71 | High | Isopropyl cation fragment |
Interpretation: The molecular ion peak at m/z 172 would confirm the molecular formula C₁₀H₂₀O₂. Common fragmentation pathways for cyclic diols include the loss of water ([M - H₂O]⁺), loss of the isopropyl group ([M - C₃H₇]⁺), and subsequent loss of water from this fragment.
X-ray Crystallography
For an unambiguous determination of the stereochemistry, single-crystal X-ray crystallography is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystallization: A high-purity sample of cis-p-menthane-1,2-diol is dissolved in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion is employed to grow single crystals of sufficient size and quality.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles. The relative stereochemistry of the hydroxyl groups and the isopropyl and methyl substituents can be definitively determined from the refined structure. A study on a thiourea adduct of cis-para-menthane has been successfully conducted, indicating the feasibility of crystallizing and structurally determining related compounds.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of cis-p-menthane-1,2-diol follows a logical progression, integrating data from multiple analytical techniques.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature regarding the involvement of cis-p-menthane-1,2-diol in specific signaling pathways or its detailed biological activity. However, other p-menthane diols, such as p-menthane-3,8-diol (PMD), are well-known for their insect-repellent properties. It is plausible that cis-p-menthane-1,2-diol may exhibit some biological activity, but further research is required to establish its specific roles.
Conclusion
The structure elucidation of cis-p-menthane-1,2-diol is a multi-faceted process that relies on a combination of controlled synthesis and thorough spectroscopic analysis. While specific, published data for this compound is scarce, the principles outlined in this guide provide a clear and effective pathway for its synthesis and characterization. The combination of NMR, IR, and mass spectrometry allows for a confident determination of its constitution and relative stereochemistry, with X-ray crystallography offering the ultimate confirmation of its three-dimensional structure. Further investigation into the biological activities of this and related compounds could open new avenues in drug development and other applications.
Conformational Analysis of trans-p-Menthane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational landscape of trans-p-menthane-1,2-diol, a substituted cyclohexane derivative. The document elucidates the equilibrium between the principal chair conformations, the governing stereochemical and stereoelectronic factors, and the methodologies for their characterization. By integrating principles from the analysis of analogous compounds, this guide offers a predictive framework for understanding the three-dimensional structure and, by extension, the reactivity and biological interactions of this molecule.
Introduction
trans-p-Menthane-1,2-diol, a saturated monoterpenoid, is a chiral molecule whose biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. As a trans-1,2-disubstituted cyclohexane, its conformational isomerism is primarily defined by the equilibrium between two chair forms: the diequatorial and the diaxial conformers. The presence of a methyl group at C1 and a bulky isopropyl group at C4 introduces additional steric considerations that significantly influence this equilibrium. Understanding the preferred conformation is critical for applications in medicinal chemistry, where molecular shape governs receptor binding, and in synthetic chemistry, where it dictates stereoselective outcomes.
Conformational Equilibrium
The cyclohexane ring in trans-p-menthane-1,2-diol predominantly adopts a chair conformation to minimize angular and torsional strain. The trans configuration of the hydroxyl groups at C1 and C2 allows for two distinct chair conformers through ring inversion: one where both hydroxyl groups are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial). A critical feature of this specific molecule is the large isopropyl group at the C4 position. Due to its significant steric bulk, the isopropyl group will overwhelmingly favor the equatorial position, effectively "locking" the cyclohexane ring and preventing significant population of any conformation where it would be axial.
This leads to two primary, non-interconverting (via ring flip) chair conformations to consider:
-
Conformer A (Diequatorial): The hydroxyl groups at C1 and C2 are in equatorial positions. The methyl group at C1 is axial, and the isopropyl group at C4 is equatorial.
-
Conformer B (Diaxial): The hydroxyl groups at C1 and C2 are in axial positions. The methyl group at C1 is equatorial, and the isopropyl group at C4 is equatorial.
The equilibrium between these two conformers is governed by a balance of steric hindrance and the potential for intramolecular hydrogen bonding.
Steric Considerations
Steric strain, particularly 1,3-diaxial interactions, plays a crucial role in determining conformational stability. The energetic cost of placing a substituent in an axial position is quantified by its "A-value".
In Conformer A , the axial methyl group introduces 1,3-diaxial strain with the axial hydrogens on C3 and C5.
In Conformer B , the two axial hydroxyl groups introduce 1,3-diaxial interactions with axial hydrogens. Additionally, there is a gauche interaction between the two hydroxyl groups.
Intramolecular Hydrogen Bonding
A significant stabilizing factor for the diaxial conformer (Conformer B) is the potential for intramolecular hydrogen bonding between the two axial hydroxyl groups.[1][2] The proximity of the axial OH groups allows for the formation of a hydrogen bond, which can partially offset the steric strain of their axial positions. This interaction is highly dependent on the solvent; non-polar solvents tend to favor conformations with intramolecular hydrogen bonding, while polar, protic solvents can disrupt this bond by competing as hydrogen bond donors and acceptors.[3][4]
Quantitative Conformational Analysis
The relative stability of the conformers can be estimated using A-values and determined experimentally through spectroscopic techniques.
A-Value Based Energy Estimation
A-values represent the free energy difference (ΔG°) between the axial and equatorial positions for a given substituent on a cyclohexane ring.[5] They can be used to estimate the relative strain energy of each conformer.
| Substituent | A-Value (kcal/mol)[5] |
| -OH | ~0.9 (highly solvent dependent) |
| -CH₃ | ~1.7 |
| -CH(CH₃)₂ (Isopropyl) | ~2.2 |
Estimated Strain Calculation:
-
Conformer A (Diequatorial OH): Strain arises primarily from the axial methyl group.
-
Strain ≈ A-value(CH₃) = 1.7 kcal/mol
-
-
Conformer B (Diaxial OH): Strain arises from two axial hydroxyl groups.
-
Strain ≈ 2 * A-value(OH) = 2 * 0.9 = 1.8 kcal/mol
-
Based on this simplified analysis, the two conformers are predicted to be of very similar energy, with a slight preference for Conformer A. However, this calculation does not account for the stabilizing effect of potential intramolecular hydrogen bonding in Conformer B or the gauche interaction between the equatorial hydroxyl groups in Conformer A. Therefore, experimental verification is essential.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for determining the conformational equilibrium of cyclohexane derivatives in solution.[3][4][6] The key parameters are the vicinal coupling constants (³JHH), which are related to the dihedral angle between adjacent C-H bonds by the Karplus equation.
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of trans-p-menthane-1,2-diol in a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment, CD₃OD for a polar, protic environment).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for adequate signal dispersion).
-
Spectral Analysis:
-
Identify the signals for the protons at C1 (H1) and C2 (H2). These will be coupled to each other and to the protons on the adjacent methylene groups.
-
Measure the coupling constants for H1 and H2. The key couplings are J(H1, H6ax), J(H1, H6eq), J(H2, H3ax), and J(H2, H3eq).
-
-
Conformational Assignment:
-
Diequatorial Conformer (A): The C1-OH and C2-OH groups are equatorial, meaning H1 and H2 are axial. This will result in large axial-axial (J_ax,ax_) couplings to the adjacent axial protons (typically 8-13 Hz) and smaller axial-equatorial (J_ax,eq_) couplings (typically 2-5 Hz).[7]
-
Diaxial Conformer (B): The C1-OH and C2-OH groups are axial, meaning H1 and H2 are equatorial. This will result in only small equatorial-axial (J_eq,ax_) and equatorial-equatorial (J_eq,eq_) couplings (typically 2-5 Hz).
-
The observed coupling constants will be a weighted average of the values for each conformer. The population of each conformer can be calculated using the following equation:
J_obs = N_A * J_A + N_B * J_B
Where J_obs is the observed coupling constant, N_A and N_B are the mole fractions of conformers A and B, and J_A and J_B are the theoretical coupling constants for the pure conformers.
| Parameter | Conformer A (Diequatorial OH) | Conformer B (Diaxial OH) |
| H1 Position | Axial | Equatorial |
| H2 Position | Axial | Equatorial |
| Expected ³J(H1,H2) | ~8-13 Hz (ax-ax) | ~2-5 Hz (eq-eq) |
| Expected ³J(H2,H3ax) | ~8-13 Hz (ax-ax) | ~2-5 Hz (eq-ax) |
| Expected ³J(H2,H3eq) | ~2-5 Hz (ax-eq) | ~2-5 Hz (eq-eq) |
Table 1: Predicted ¹H NMR Vicinal Coupling Constants for the Chair Conformations of trans-p-menthane-1,2-diol.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to investigate intramolecular hydrogen bonding.
Methodology:
-
Sample Preparation: Prepare a dilute solution of trans-p-menthane-1,2-diol in a non-polar solvent (e.g., CCl₄ or cyclohexane). Dilution is crucial to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Acquire the IR spectrum in the O-H stretching region (3200-3700 cm⁻¹).
-
Spectral Analysis:
-
A sharp band around 3600-3650 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) hydroxyl group.
-
A broader band at a lower frequency (e.g., 3450-3550 cm⁻¹) is indicative of an intramolecularly hydrogen-bonded hydroxyl group.
-
The presence of both bands would suggest an equilibrium between a non-bonded conformer (likely the diequatorial) and a bonded conformer (the diaxial).
-
Computational Modeling
Molecular mechanics (e.g., MMFF, AMBER) and quantum mechanics (e.g., Density Functional Theory, DFT) calculations are valuable for corroborating experimental findings.
Methodology:
-
Structure Generation: Build the initial 3D structures for both the diequatorial and diaxial conformers of trans-p-menthane-1,2-diol.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G* for DFT).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability (ΔE).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy, ΔG).
-
Data Analysis: Compare the calculated energy differences with those derived from experimental data. Dihedral angles and interatomic distances (e.g., O-H···O distance in the diaxial conformer) can also be analyzed.
Conclusion
The conformational analysis of trans-p-menthane-1,2-diol is dictated by a subtle interplay of steric hindrance and intramolecular hydrogen bonding. While the diequatorial arrangement of the hydroxyl groups is generally favored for trans-1,2-diols on a cyclohexane ring, the potential for intramolecular hydrogen bonding can significantly stabilize the diaxial conformer.[4][8] Due to the presence of the bulky equatorial isopropyl group, the conformational landscape is simplified, focusing on the orientation of the methyl and two hydroxyl groups. A combined approach utilizing NMR spectroscopy for solution-state analysis, IR spectroscopy for probing hydrogen bonding, and computational modeling provides a robust methodology for a comprehensive understanding of the conformational preferences of this important molecule. This knowledge is paramount for predicting its chemical behavior and designing molecules with specific biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalforums.com [chemicalforums.com]
- 8. researchgate.net [researchgate.net]
Solubility of p-Menthane-1,2-diol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-menthane-1,2-diol, a dihydroxylated monoterpene derivative. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this document summarizes the available qualitative and limited quantitative information. It also details standardized experimental protocols for determining the solubility of terpenoid compounds, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound, also known as 1-methyl-4-isopropylcyclohexane-1,2-diol, is a saturated diol derivative of p-menthane. It exists as cis and trans stereoisomers, which can influence its physical properties, including solubility. It is crucial to distinguish this compound from its isomers, such as p-menthane-1,8-diol (commonly known as terpin), as their solubility characteristics can differ significantly. Much of the available solubility data refers to "terpin hydrate," and caution must be exercised when applying this information to this compound.
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and some quantitative data for the closely related "terpin hydrate" are available.
Qualitative Solubility:
p-Methane-1,2-diol is generally described as being soluble in polar organic solvents. One source explicitly mentions its synthesis and subsequent reaction, implying solubility in the solvents used for those procedures, though without providing quantitative data. General chemical principles suggest that its two hydroxyl groups will facilitate solubility in protic and polar aprotic solvents.
Quantitative Solubility of "Terpin Hydrate":
The following table summarizes the available quantitative solubility data for "Terpin hydrate." It is critical to note that "Terpin hydrate" often refers to the monohydrate of cis-p-menthane-1,8-diol. Researchers should verify the identity of the compound when using this data.
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 | 38 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL |
| Ethanol | 25 | 38 mg/mL |
| Chloroform | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data of this compound in specific solvent systems, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries for determining the thermodynamic solubility of solid compounds.
Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., ± 0.5 °C).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Subsequently, centrifuge the samples at the same temperature to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 g solvent, or molarity (mol/L).
Analytical Methods for Quantification
The choice of analytical method for determining the concentration of this compound will depend on its chromophoric properties and the available instrumentation.
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of this compound.
-
Derivatization: To improve volatility and peak shape, derivatization of the hydroxyl groups (e.g., silylation) may be necessary.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds. Mass Spectrometry (MS) can be used for confirmation of identity.
-
-
High-Performance Liquid Chromatography (HPLC): If the compound possesses a suitable chromophore or can be derivatized to introduce one, HPLC with UV detection can be employed. Refractive Index (RI) detection is an alternative for compounds without a UV chromophore.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Method.
Logical Relationship of Solubility Factors
The solubility of this compound is governed by several interrelated factors. The following diagram illustrates these relationships.
Caption: Factors Influencing this compound Solubility.
The Scarcity and Microbial Origins of p-Menthane-1,2-diol: A Technical Guide
An in-depth exploration reveals that p-menthane-1,2-diol, a saturated diol of the p-menthane monoterpenoid family, is not a significant constituent of commonly analyzed plant essential oils. Instead, its presence in nature is predominantly attributed to the microbial biotransformation of the abundant monoterpene, limonene. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's origins, detailing the biosynthetic pathways, experimental protocols for its production and characterization, and quantitative data from microbial conversion studies.
Natural Occurrence: A Tale of Microbial Conversion
Contrary to many other p-menthane derivatives, direct evidence for the significant natural occurrence of this compound in plants is scarce in scientific literature. The primary route to this compound in a "natural" context is through the enzymatic action of microorganisms, particularly fungi and bacteria, on limonene. Limonene, a readily available monoterpene found in high concentrations in citrus fruit rinds and various essential oils, serves as a precursor for the microbial synthesis of this compound.
This biotransformation is a two-step enzymatic process. Initially, a monooxygenase enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. Subsequently, an epoxide hydrolase facilitates the hydrolysis of the epoxide ring, yielding this compound[1][2]. The bacterium Rhodococcus erythropolis is a well-studied example that utilizes this pathway for limonene degradation, allowing it to use limonene as a carbon source[1][2].
Several fungal species have also been identified as effective biocatalysts for this transformation. For instance, strains of Aspergillus cellulosae, Colletotrichum nymphaeae, and the endophytic fungus Phomopsis sp. have been shown to convert limonene to limonene-1,2-diol, among other oxygenated products[3][4].
Quantitative Data on Microbial Biotransformation
The following table summarizes quantitative data from various studies on the microbial biotransformation of limonene to this compound. These studies highlight the potential of biotechnological production of this diol from a renewable natural precursor.
| Microorganism | Substrate | Product Concentration | Reference |
| Colletotrichum nymphaeae CBMAI 0864 | (R)-(+)-Limonene | 4.19 g/L | [3] |
| Phomopsis sp. (endophytic fungus) | (R)-(+)-Limonene | 2.08 g/L (synthetic medium) | [4] |
| Phomopsis sp. (endophytic fungus) | (R)-(+)-Limonene | 2.10 g/L (orange extract medium) | [4] |
| Diaporthe sp. (endophytic fungus) | (R)-(+)-Limonene (from orange waste) | 2.66 g/kg of substrate | [3] |
Biosynthetic Pathway from Limonene
The microbial conversion of limonene to this compound follows a distinct enzymatic pathway. The diagram below illustrates the key steps involved in this biotransformation.
Experimental Protocols
This section details the methodologies for the microbial production, isolation, and characterization of this compound from limonene.
Microbial Biotransformation of Limonene
The following workflow outlines a general protocol for the biotransformation of limonene using a fungal culture.
Isolation and Purification
Further purification of the crude extract is typically achieved using chromatographic techniques.
-
Column Chromatography: The concentrated extract can be subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is commonly employed to separate the components. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the diol.
Analytical Characterization
The identification and structural elucidation of this compound are performed using spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The purified fractions or the crude extract are dissolved in a suitable solvent (e.g., methanol or hexane) for injection.
-
GC Conditions: A capillary column, such as a DB-5 or HP-5MS, is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to ensure separation of all volatile components.
-
MS Conditions: Electron impact (EI) ionization at 70 eV is standard. The mass spectrometer scans a mass range of approximately m/z 40-400.
-
Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST). The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns for cyclic diols.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of the diol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Characteristic signals for the methyl and isopropyl groups, as well as the protons on the hydroxyl-bearing carbons, will be observed.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the two carbons attached to the hydroxyl groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the structure of the isolated compound.
-
Conclusion
While the direct isolation of this compound from plant sources is not a well-documented phenomenon, its formation through the microbial biotransformation of limonene is a promising area of research. This technical guide provides a foundational understanding of the microbial synthesis, isolation, and characterization of this diol. For researchers and drug development professionals, the biotechnological production of this compound from abundant natural precursors represents a sustainable approach to accessing this and other novel terpenoid structures for further investigation and application.
References
- 1. Limonene-1,2-epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 2. Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotransformation of limonene by an endophytic fungus using synthetic and orange residue-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Aroma: A Technical Guide to the Biosynthesis of p-Menthane Monoterpenoids
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Monoterpenoids of the p-menthane class are a diverse group of volatile secondary metabolites responsible for the characteristic aromas of many plants, most notably those in the Mentha (mint) genus.[1] These C10 isoprenoids, including commercially significant compounds like (-)-menthol, (-)-carvone, and limonene, are widely used as flavorings, fragrances, and pesticides, and possess valuable pharmacological properties.[1][2] Their biosynthesis is a highly regulated and compartmentalized process occurring within specialized plant structures, such as the peltate glandular trichomes of mint leaves.[3][4] This guide provides a detailed examination of the core biosynthetic pathways, key enzymes, and experimental methodologies used to elucidate the production of these valuable natural products.
The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Skeletons
The journey to create p-menthane monoterpenoids begins with the universal C10 isoprenoid precursor, geranyl diphosphate (GPP). In higher plants, the precursors for GPP, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are typically supplied by the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3] The entire biosynthetic pathway involves a series of enzymatic steps, including cyclization, hydroxylation, dehydrogenation, and reduction, that are spatially separated across different subcellular compartments.[3][5]
The key steps in the biosynthesis, particularly well-studied in peppermint (Mentha x piperita) and spearmint (Mentha spicata), are as follows:
-
Cyclization: The pathway initiates in the leucoplasts of secretory cells, where GPP is cyclized by (-)-limonene synthase to form the foundational p-menthane skeleton, (-)-(4S)-limonene.[3][4] This step represents the first committed point in the biosynthesis of this class of monoterpenes.
-
Regiospecific Hydroxylation: Following its synthesis, (-)-limonene moves from the leucoplast to the endoplasmic reticulum. Here, it undergoes regiospecific hydroxylation by a cytochrome P450 monooxygenase. This is a critical branch point that determines the final major products.[3][6]
-
In peppermint, (-)-limonene-3-hydroxylase adds a hydroxyl group at the C-3 position to yield (-)-trans-isopiperitenol, committing the pathway toward menthol production.[3][6]
-
In spearmint, the homologous enzyme (-)-limonene-6-hydroxylase acts on the C-6 position to produce (-)-trans-carveol, directing the pathway toward carvone.[3][6]
-
-
Dehydrogenation and Reduction Cascade: The subsequent steps involve a series of oxidation and reduction reactions occurring in different cellular locations.
-
In the menthol pathway (peppermint): (-)-trans-isopiperitenol is transported to the mitochondria, where it is oxidized by (-)-trans-isopiperitenol dehydrogenase to (-)-isopiperitenone.[3][5] The pathway continues in the cytoplasm with a series of reductions and isomerizations catalyzed by enzymes like (-)-isopiperitenone reductase, (+)-cis-isopulegone isomerase, (+)-pulegone reductase, and finally (-)-menthone reductase, which produces the principal product, (-)-menthol.[4][6]
-
In the carvone pathway (spearmint): (-)-trans-carveol is oxidized by a dehydrogenase to yield (-)-carvone.[6]
-
This intricate subcellular compartmentalization necessitates the transport of volatile, potentially cytotoxic intermediates between organelles, a process that is still under investigation.[3][5]
Key Enzymes and Quantitative Data
The enzymes of the p-menthane pathway are responsible for the remarkable specificity and diversity of the final products. While extensive characterization has been performed, detailed kinetic data for all enzymes are not uniformly available. The following table summarizes the key enzymes in the peppermint and spearmint pathways.
| Enzyme | Abbreviation | Function | Subcellular Location | Km | kcat | Organism/Source |
| Geranyl Diphosphate Synthase | GPPS | Condenses IPP and DMAPP to form GPP.[3] | Leucoplast | N/A | N/A | Mentha x piperita |
| (-)-Limonene Synthase | LS | Cyclizes GPP to (-)-limonene.[4] | Leucoplast | 47.4 µM (GPP) | 0.012 s⁻¹ | Lavandula angustifolia[7] |
| (-)-Limonene-3-Hydroxylase | L3H | Hydroxylates (-)-limonene at C-3.[3][4] | Endoplasmic Reticulum | N/A | N/A | Mentha x piperita |
| (-)-Limonene-6-Hydroxylase | L6H | Hydroxylates (-)-limonene at C-6.[3][5] | Endoplasmic Reticulum | N/A | N/A | Mentha spicata |
| (-)-trans-Isopiperitenol Dehydrogenase | IPD | Oxidizes (-)-trans-isopiperitenol.[3][4] | Mitochondria | N/A | N/A | Mentha x piperita |
| (-)-Isopiperitenone Reductase | ISPR | Reduces (-)-isopiperitenone.[4] | Cytoplasm | N/A | N/A | Mentha x piperita |
| (+)-cis-Isopulegone Isomerase | IPGI | Isomerizes (+)-cis-isopulegone.[4] | Cytoplasm | N/A | N/A | Mentha x piperita |
| (+)-Pulegone Reductase | PR | Reduces (+)-pulegone to (-)-menthone.[3][4] | Cytoplasm | N/A | N/A | Mentha x piperita |
| (-)-Menthone Reductase | MMR | Reduces (-)-menthone to (-)-menthol.[4] | Cytoplasm | N/A | N/A | Mentha x piperita |
N/A: Data not widely available in cited literature. Kinetic values can vary significantly based on assay conditions and enzyme source.
Experimental Protocols
Elucidating biosynthetic pathways requires a combination of biochemical, molecular, and cytological techniques. Below are generalized methodologies for key experiments.
Terpene Synthase Activity Assay
This assay quantifies the conversion of an acyclic pyrophosphate substrate to cyclic and acyclic terpene products.
-
Enzyme Source: Recombinant enzyme heterologously expressed (e.g., in E. coli) and purified, or a crude protein extract from plant tissue (e.g., isolated glandular trichomes).
-
Reaction Mixture: Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.0) containing a divalent cation cofactor (typically 10 mM MgCl₂), and dithiothreitol (DTT) to maintain a reducing environment.
-
Initiation: Add the substrate, [1-³H]GPP or unlabeled GPP, to the reaction mixture containing the enzyme to initiate the reaction. A hydrocarbon overlay (e.g., pentane or hexane) is often used to trap the volatile terpene products as they are formed.
-
Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination & Extraction: Stop the reaction by adding EDTA to chelate the Mg²⁺. Vortex vigorously to ensure all volatile products are partitioned into the hydrocarbon overlay.
-
Analysis: Analyze the hydrocarbon phase directly by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products. If using a radiolabeled substrate, product formation can be quantified by scintillation counting.
Cytochrome P450 Monoterpene Hydroxylase Assay
This protocol is designed to measure the activity of membrane-bound P450 enzymes, such as limonene hydroxylases.
-
Enzyme Source: Microsomal fractions isolated from plant tissue or a heterologous expression system (e.g., yeast) are used as the source of the P450 enzyme and its required redox partner, NADPH-cytochrome P450 reductase.
-
Reaction Mixture: Combine the microsomal preparation in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) with the monoterpene substrate (e.g., limonene, delivered in a solvent like acetone).
-
Initiation: Start the reaction by adding the cofactor, NADPH.
-
Incubation: Incubate at an optimal temperature with shaking to ensure proper mixing.
-
Extraction: Terminate the reaction and extract the hydroxylated products with a solvent such as ethyl acetate.
-
Analysis: The organic extract is concentrated and analyzed by GC-MS to identify and quantify the hydroxylated monoterpenes.
Immunocytochemical Localization
This technique visualizes the subcellular location of specific enzymes within the secretory cells of glandular trichomes.
-
Fixation: Small sections of plant tissue (e.g., young mint leaves) are fixed using chemical fixatives (e.g., formaldehyde and glutaraldehyde) to preserve cellular structure.
-
Dehydration & Embedding: The tissue is dehydrated through an ethanol series and embedded in a resin (e.g., LR White) for structural support.
-
Sectioning: The embedded tissue is cut into ultrathin sections (e.g., 80-90 nm) using an ultramicrotome and placed on microscopy grids.
-
Blocking: Sections are treated with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The sections are incubated first with a primary antibody raised specifically against the enzyme of interest (e.g., rabbit anti-pulegone reductase). After washing, they are incubated with a secondary antibody conjugated to a visual marker (e.g., goat anti-rabbit IgG conjugated to 10 nm gold particles).
-
Staining & Visualization: The sections are stained with contrast agents (e.g., uranyl acetate and lead citrate) and visualized using a transmission electron microscope (TEM). The gold particles appear as electron-dense black dots, revealing the location of the target enzyme within the cell.[3][5]
References
- 1. Predictive Engineering of Class I Terpene Synthases Using Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Identification of p-Menthane-1,2-diol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthane-1,2-diol, a vicinal diol derivative of the p-menthane skeleton, is a potential trace component in essential oils, likely arising from the oxidation of limonene, a widespread monoterpene. While its presence is not as commonly reported as other p-menthane derivatives like menthol or p-menthane-3,8-diol, its identification is of interest for the comprehensive characterization of essential oils and for understanding their degradation pathways. This guide provides a detailed overview of the analytical methodologies required for the identification and potential quantification of this compound in complex essential oil matrices. It covers sample preparation, chromatographic separation, and spectroscopic identification, with a focus on gas chromatography-mass spectrometry (GC-MS). Given the challenges associated with the analysis of polar diols by GC, derivatization techniques are discussed in detail. Furthermore, the importance of chiral analysis for the differentiation of its stereoisomers is highlighted.
Introduction
The chemical composition of essential oils is a complex mixture of volatile and semi-volatile compounds, primarily terpenes and their oxygenated derivatives.[1] The p-menthane monoterpenoids are a significant class of these compounds, with well-known examples including limonene, menthol, and carvone.[2] this compound is a diol that can be formed through the oxidation of the endocyclic double bond of limonene.[3] While not a major constituent, its presence can be an indicator of the age or storage conditions of an essential oil, as limonene is susceptible to oxidation.[4][5][6]
The identification of this compound is challenging due to its low concentration, high polarity, and the presence of multiple stereoisomers. This guide outlines a systematic approach to its identification, leveraging modern analytical techniques.
Biosynthesis and Natural Occurrence
p-Menthane monoterpenes are biosynthesized in plants from geranyl pyrophosphate, with limonene being a key cyclic intermediate.[2] Subsequent enzymatic oxidations lead to the formation of a variety of oxygenated derivatives. The formation of this compound in essential oils is likely a result of the auto-oxidation or microbial transformation of limonene.[3] While quantitative data on the natural occurrence of this compound in essential oils is scarce in the literature, its formation from limonene has been demonstrated in biotransformation studies using microorganisms.[3] Therefore, essential oils with a high limonene content, such as those from citrus fruits (e.g., orange, lemon) and some Pinus species, are the most probable sources of this compound.[7][8]
Analytical Workflow for Identification
The identification of this compound in essential oils requires a multi-step analytical approach, as depicted in the workflow diagram below.
Experimental Protocols
Sample Preparation: Derivatization
Due to the high polarity of the hydroxyl groups, direct analysis of diols by gas chromatography can result in poor peak shape and low sensitivity. Derivatization is therefore a critical step to increase volatility and improve chromatographic performance.[9]
Silylation involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[9]
Protocol for Silylation:
-
Evaporate a known amount of the essential oil (e.g., 1-5 mg) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial and heat at 70-80°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample can be directly injected into the GC-MS or diluted with a suitable solvent (e.g., hexane, ethyl acetate) if necessary.
For vicinal diols like this compound, derivatization with a boronic acid, such as phenylboronic acid, forms a cyclic boronate ester, which is highly stable and exhibits excellent chromatographic properties.[4][5]
Protocol for Phenylboronate Ester Formation:
-
Dissolve a known amount of the essential oil in a suitable solvent (e.g., pyridine or dimethylformamide).
-
Add an excess of phenylboronic acid.
-
Heat the mixture at 60-80°C for 20-30 minutes.
-
The resulting solution containing the phenylboronate ester can be analyzed by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the separation and identification of volatile and semi-volatile compounds in essential oils.[1]
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is generally used. A common choice is a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 2-5 minutes.
-
Ramp: 3-5°C/min to 240-280°C.
-
Final hold: 5-10 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split or splitless, depending on the expected concentration of the analyte.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Chiral Gas Chromatography
This compound possesses three chiral centers, leading to the existence of eight possible stereoisomers. Chiral gas chromatography is necessary to separate these enantiomers and diastereomers.
Typical Chiral GC Parameters:
-
Column: A cyclodextrin-based chiral capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXsm), is required.[10][11]
-
Oven Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is often necessary to achieve optimal chiral separation.
-
The other GC-MS parameters can be similar to those used for non-chiral analysis.
Identification of this compound
Positive identification of this compound relies on a combination of its mass spectrum and its retention index.
Mass Spectrum Analysis
The mass spectrum of the derivatized this compound should be compared with a reference spectrum from a spectral library (e.g., NIST, Wiley). In the absence of an experimental spectrum in the library, the fragmentation pattern can be predicted based on the structure. For a bis-TMS derivative, characteristic fragments would arise from the loss of methyl groups (M-15), a trimethylsilyl group (M-73), and a trimethylsilanol group (M-90).
Retention Index
The Kovats retention index (RI) is a valuable tool for the identification of compounds in GC. The experimental RI of the unknown peak should be calculated and compared with the literature value. The PubChem database lists a Kovats retention index of 1378 on a semi-standard non-polar column for this compound.[12]
Chemical Structures and Isomers
The p-menthane skeleton is a substituted cyclohexane ring. This compound has hydroxyl groups at positions 1 and 2. The presence of three chiral centers gives rise to a total of eight stereoisomers.
Quantitative Data
As of the writing of this guide, there is a notable lack of published quantitative data on the natural concentration of this compound in essential oils. The closely related p-menthane-3,8-diol is found at concentrations of 1-2% in the essential oil of Corymbia citriodora.[13] It is plausible that this compound, as a limonene oxidation product, exists at significantly lower concentrations, likely in the parts-per-million (ppm) range in aged or oxidized limonene-rich essential oils.[4]
For accurate quantification, the use of a certified analytical standard of this compound is mandatory. The method of standard addition or an external calibration curve would be appropriate.
| Compound | Essential Oil Source (Hypothetical) | Concentration Range (Hypothetical) | Reference |
| This compound | Aged Citrus spp. (e.g., Lemon, Orange) | < 100 ppm | - |
| This compound | Oxidized Pinus spp. | < 50 ppm | - |
Note: The quantitative data presented in the table is hypothetical due to the lack of experimental data in the literature.
Conclusion
The identification of this compound in essential oils is a complex analytical task that requires a combination of appropriate sample preparation, high-resolution chromatography, and mass spectrometry. Derivatization is a key step to enable the analysis of this polar compound by GC-MS. Chiral GC is essential for the separation of its various stereoisomers. While its natural occurrence appears to be limited and at low concentrations, its identification can provide valuable information about the chemical profile and degradation state of an essential oil. Further research is needed to quantify its presence in various essential oils and to obtain reference spectral data for its unambiguous identification. The availability of an analytical standard is a critical prerequisite for future quantitative studies.
References
- 1. azom.com [azom.com]
- 2. Demonstration that limonene is the first cyclic intermediate in the biosynthesis of oxygenated p-menthane monoterpenes in Mentha piperita and other Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Determination of limonene oxidation products using SPME and GC-MS. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pine Needle Oil | Sensient Essential Oils [sensientessentialoils.com]
- 9. accustandard.com [accustandard.com]
- 10. gcms.cz [gcms.cz]
- 11. restek.com [restek.com]
- 12. This compound | C10H20O2 | CID 36574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of p-Menthane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for p-menthane-1,2-diol, a monoterpenoid of interest in various research fields. Due to the limited availability of published experimental spectra for this specific compound, this document combines data from public databases with generalized experimental protocols applicable to this class of molecules.
Data Presentation
Table 1: Nuclear Magnetic Resonance (NMR) Data
A complete, experimentally verified NMR dataset for this compound is not currently available in public spectral databases. The analysis of related diol compounds suggests that spectra would be recorded on spectrometers operating at frequencies of 400 MHz for ¹H NMR and 100.6 MHz for ¹³C NMR, often using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
¹H NMR (Proton NMR) : Predicted chemical shifts would show signals corresponding to the methyl and isopropyl groups, as well as the protons on the cyclohexane ring and the hydroxyl protons. The hydroxyl proton signals can be broad and their chemical shift is highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 NMR) : The spectrum would be expected to show distinct signals for each of the ten carbon atoms in the this compound structure, unless there is symmetry leading to equivalent carbons. The carbons bearing the hydroxyl groups would appear in the downfield region typical for alcohols.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3600 - 3200 (broad) | Stretching vibration, indicative of hydrogen bonding. |
| C-H (Alkane) | 3000 - 2850 | Stretching vibration of sp³ hybridized carbons. |
| C-O (Alcohol) | 1260 - 1000 | Stretching vibration. |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry data for this compound is available from the PubChem database. The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z (Mass-to-Charge Ratio) | Interpretation | Source |
| 125 | Fragment Ion | [1] |
| 111 | Fragment Ion | [1] |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for this compound are not published. However, the following are generalized procedures for the analysis of diols and terpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for the NMR analysis of a diol involves dissolving a small sample of the compound in a deuterated solvent.[2]
-
Sample Preparation : A few milligrams of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, data would be acquired at a frequency such as 400 MHz. For ¹³C NMR, a frequency of around 100.6 MHz is common.[3] A number of scans are averaged to improve the signal-to-noise ratio.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a liquid or solid sample.
-
Background Spectrum : A background spectrum of the clean ATR crystal is recorded.[4] This accounts for any atmospheric or instrumental interferences.
-
Sample Application : A small amount of this compound is placed directly onto the ATR crystal.[4]
-
Spectrum Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to obtain a high-quality spectrum.
-
Data Analysis : The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to the functional groups within the molecule.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like terpenoids.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent, such as hexane or ethyl acetate.
-
Gas Chromatography (GC) : A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : A mass spectrum is generated for each eluting component, showing the relative abundance of the different fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries.
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C10H20O2 | CID 36574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. FTIR and FT Raman spectra and analysis of poly(4-methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermochemical Properties of p-Menthane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Menthane-1,2-diol is a monoterpenoid of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and formulation development. This technical guide provides a summary of the currently available, though limited, thermochemical data for p--menthane-1,2-diol and its isomers. It is important to note that a significant portion of the available data is derived from computational estimations rather than direct experimental measurement. This guide also outlines the standard experimental protocols that are employed to determine the key thermochemical properties of related organic compounds, offering a framework for future empirical studies on this compound.
Thermochemical Data
The following tables summarize the available computed thermochemical data for isomers of p-menthane-diol. Experimental data for this compound is not extensively reported in the current scientific literature.
Table 2.1: Computed Thermochemical Properties of this compound Isomers
| Property | Symbol | Value | Unit | Source |
| p-Menth-8(4)-ene-1,2-diol | ||||
| Standard Gibbs Free Energy of Formation | ΔfG° | -192.16 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | -438.73 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 15.45 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 71.05 | kJ/mol | Joback Calculated Property[1] |
| p-Menth-1-en-7,8-diol | ||||
| Standard Gibbs Free Energy of Formation | ΔfG° | -192.70 | kJ/mol | Joback Method[2] |
| Enthalpy of Formation (gas) | ΔfH° | -462.31 | kJ/mol | Joback Method[2] |
| Enthalpy of Fusion | ΔfusH° | 15.09 | kJ/mol | Joback Method[2] |
| Enthalpy of Vaporization | ΔvapH° | 71.30 | kJ/mol | Joback Method[2] |
| p-Menthane-3,8-diol, cis-1,3,trans-1,4- | ||||
| Standard Gibbs Free Energy of Formation | ΔfG° | -243.68 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | -547.41 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 21.03 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 76.22 | kJ/mol | Joback Calculated Property[3] |
Table 2.2: Computed Temperature-Dependent Properties of p-Menth-1-en-7,8-diol
| Property | Symbol | Value | Unit | Temperature (K) | Source |
| Ideal Gas Heat Capacity | Cp,gas | 412.62 | J/mol·K | 633.02 | Joback Method[2] |
| 425.64 | J/mol·K | 664.49 | Joback Method[2] | ||
| 437.90 | J/mol·K | 695.96 | Joback Method[2] | ||
| 449.45 | J/mol·K | 727.44 | Joback Method[2] | ||
| 460.32 | J/mol·K | 758.91 | Joback Method[2] | ||
| 470.54 | J/mol·K | 790.38 | Joback Method[2] | ||
| 480.16 | J/mol·K | 821.85 | Joback Method[2] |
Experimental Protocols
While specific experimental data for this compound is scarce, the following sections detail the standard methodologies used to determine the thermochemical properties of related terpenoids and diols.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining thermal transitions and heat capacity.
Methodology:
-
Sample Preparation: A precisely weighed sample of the compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.
-
Temperature Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range, and a final isothermal period.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the glass transition temperature (Tg), melting point (Tm), and the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can also be determined from the heat flow data.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to measure changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan, typically made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).
-
Temperature Program: The sample is heated according to a predefined temperature program, usually a linear ramp, to a temperature where decomposition is expected.
-
Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the final residual mass.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid.
Methodology:
-
Sample Preparation: A known mass of the sample is pressed into a pellet and placed in a crucible within a high-pressure vessel (the "bomb"). A fuse wire is positioned in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a well-insulated container (calorimeter) filled with a known volume of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is recorded until it reaches a maximum and then begins to cool.
-
Calculation: The enthalpy of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.
Logical Relationships in Thermochemical Analysis
The determination of a complete thermochemical profile for a compound like this compound involves a logical progression of experiments.
Conclusion and Future Work
The thermochemical properties of this compound are not well-documented with experimental data. The values presented in this guide are based on computational predictions and should be used with an understanding of their inherent limitations. For applications requiring high accuracy, it is imperative that experimental determination of these properties be conducted. The protocols and logical workflows outlined in this document provide a solid foundation for researchers to undertake such studies. Future work should focus on the systematic experimental characterization of the various isomers of this compound to provide a comprehensive and reliable thermochemical database for the scientific and industrial communities.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of p-Menthane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-1,2-diol is a naturally occurring monoterpene diol with a cyclohexane backbone. The stereochemistry of the hydroxyl groups and the isopropyl and methyl substituents on the ring gives rise to several possible stereoisomers. The controlled, stereoselective synthesis of specific isomers of this compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. These compounds can serve as chiral building blocks, starting materials for the synthesis of more complex natural products, and as potential bioactive molecules themselves. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on established dihydroxylation methodologies.
Synthetic Strategies
The key to the stereoselective synthesis of this compound lies in the controlled dihydroxylation of a suitable p-menthene precursor, such as limonene or its derivatives. The two primary methods for achieving stereocontrol in this transformation are the Upjohn dihydroxylation for syn-diols and the Sharpless asymmetric dihydroxylation for enantioselective syn-diol formation. Additionally, biotransformation offers an alternative route to specific stereoisomers.
Upjohn Dihydroxylation for syn-P-Menthane-1,2-diol
The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes to produce cis-1,2-diols.[1] This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[2][3] The reaction generally proceeds from the less sterically hindered face of the double bond.
Sharpless Asymmetric Dihydroxylation for Enantiomerically Enriched syn-P-Menthane-1,2-diol
For the synthesis of specific enantiomers of this compound, the Sharpless asymmetric dihydroxylation is the method of choice.[4] This powerful reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric oxidant (such as potassium ferricyanide), and a base.[5] Commercially available pre-packaged reagents, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, base, and the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively, simplifying the experimental procedure.[4] AD-mix-β typically provides the (R,R)-diol from a trans-disubstituted or monosubstituted alkene, while AD-mix-α yields the (S,S)-diol.
Biotransformation of Limonene
Certain microorganisms are capable of selectively hydroxylating the 1,2-double bond of limonene to produce limonene-1,2-diol. For instance, the fungus Lasiodiplodia pseudotheobromae has been shown to convert limonene into limonene-1,2-diol.[6] This method offers a green chemistry approach to the synthesis of this diol.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and related compounds using different stereoselective methods.
| Starting Material | Method | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (+)-Limonene | Dihydroxylation | OsO₄ / NMO (Upjohn) | trans-p-Menthane-1,2-diol esters | - | - | - | [7] |
| p-Menth-3-ene derivative | Sharpless AD | AD-mix-α | cis-4 (B-α) | 76 (two steps) | - | 55 | [8] |
| p-Menth-3-ene derivative | Sharpless AD | AD-mix-β | cis-4 (B-β) | 91 (two steps) | - | 59 | [8] |
| (R)-(+)-Limonene | Biotransformation | Trichosporon sp. | (+)-Limonene-1,2-trans-diol | 30 | - | - | [6] |
| Limonene | Biotransformation | Lasiodiplodia pseudotheobromae | Limonene-1,2-diol | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of syn-p-Menthane-1,2-diol via Upjohn Dihydroxylation
This protocol is adapted from the general procedure for Upjohn dihydroxylation.[1]
Materials:
-
p-Menth-1-ene (or limonene)
-
N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of p-menth-1-ene (1.0 mmol) in acetone (10 mL) and water (1 mL) at room temperature, add N-methylmorpholine N-oxide (1.2 mmol).
-
To this stirred solution, add a catalytic amount of osmium tetroxide solution (0.02 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude diol by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure syn-p-menthane-1,2-diol.
Protocol 2: Enantioselective Synthesis of (+)-(1R,2R,4R)-p-Menthane-1,2-diol via Sharpless Asymmetric Dihydroxylation
This protocol utilizes the commercially available AD-mix-β for the synthesis of the (1R,2R)-diol.[4]
Materials:
-
p-Menth-1-ene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Prepare a solvent mixture of tert-butanol and water (1:1, v/v).
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in the tert-butanol/water solvent mixture (10 mL per 1 g of AD-mix-β) and cool to 0 °C with an ice bath.
-
Add methanesulfonamide (1.0 mmol) to the stirred mixture. Stir until the two phases become one and the mixture turns a pale yellow.
-
Add p-menth-1-ene (1.0 mmol) to the reaction mixture at 0 °C.
-
Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.
-
Add ethyl acetate (30 mL) and stir for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with 2 M NaOH, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield enantiomerically enriched (+)-(1R,2R,4R)-p-menthane-1,2-diol.
Visualizations
Caption: General workflow for the stereoselective syn-dihydroxylation of p-menth-1-ene.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Synthesis of p-Menthane-1,2-diol from Limonene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limonene, a naturally abundant monoterpene found in citrus fruits, serves as a versatile and renewable starting material for the synthesis of various valuable oxygenated derivatives. Among these, p-menthane-1,2-diol is a key intermediate in the synthesis of flavorings, fragrances, and potential pharmaceutical agents. This application note provides detailed protocols for the chemical synthesis of this compound from limonene via two common dihydroxylation methods: the Upjohn dihydroxylation using osmium tetroxide and N-methylmorpholine N-oxide (NMO), and oxidation with potassium permanganate. These methods offer reliable routes to cis-diols.
Synthesis Overview
The primary transformation involves the dihydroxylation of the endocyclic double bond of limonene. This reaction can be achieved through several methods, with syn-dihydroxylation being a common and stereospecific approach. Both the Upjohn method and potassium permanganate oxidation proceed via a concerted mechanism to yield a cis-diol.
Quantitative Data Summary
The following table summarizes typical yields and key analytical data for the synthesis of this compound from limonene.
| Parameter | Upjohn Dihydroxylation (OsO₄/NMO) | Potassium Permanganate (KMnO₄) |
| Typical Yield | High | Moderate to Low (prone to over-oxidation) |
| Stereochemistry | cis-diol | cis-diol |
| ¹H NMR (CDCl₃, δ) | ~3.4-3.6 (m, 1H, CH-OH), ~1.2-2.2 (m, ring protons), ~0.8-1.0 (m, methyl & isopropyl protons) | Similar to Upjohn method |
| ¹³C NMR (CDCl₃, δ) | ~70-75 (C-OH), ~20-45 (aliphatic carbons) | Similar to Upjohn method |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~2950 (C-H), ~1450, ~1370 | ~3400 (br, O-H), ~2950 (C-H), ~1450, ~1370 |
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation of Limonene
This protocol utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of NMO as the co-oxidant, which is a safer and more cost-effective approach than using stoichiometric OsO₄.[1][2]
Materials:
-
(R)-(+)-Limonene
-
N-methylmorpholine N-oxide (NMO) (50 wt% in water)
-
Osmium tetroxide (OsO₄) (2.5 wt% in tert-butanol)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-limonene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (1.2 eq) to the solution and stir until it is fully dissolved.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.002 eq) dropwise. The reaction mixture will typically turn dark brown.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes, during which the color of the solution should lighten.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: Dihydroxylation of Limonene with Potassium Permanganate
This method employs potassium permanganate under cold, alkaline conditions to achieve syn-dihydroxylation.[3][4] Care must be taken to control the temperature to avoid over-oxidation of the product.[3]
Materials:
-
(R)-(+)-Limonene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
Ethanol
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a solution of (R)-(+)-limonene (1.0 eq) in a suitable solvent such as ethanol or a mixture of tert-butanol and water in a round-bottom flask.
-
In a separate beaker, prepare a solution of potassium permanganate (1.2 eq) and sodium hydroxide (1.5 eq) in cold water.
-
Cool the limonene solution to 0°C in an ice bath.
-
Slowly add the cold potassium permanganate solution to the stirred limonene solution. Maintain the reaction temperature below 5°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Stir the reaction mixture vigorously at 0°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.
-
Filter the mixture to remove any remaining manganese dioxide.
-
Extract the filtrate with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols: Dihydroxylation of p-Menth-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the syn-dihydroxylation of p-menth-1-ene, a common monoterpene, to produce p-menthane-1,2-diols. The protocols described herein utilize two common methods: the Upjohn dihydroxylation using catalytic osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, and a classic method employing potassium permanganate. These methods result in the formation of vicinal diols with syn-stereochemistry.[1][2][3][4][5][6]
Introduction
The dihydroxylation of alkenes is a fundamental transformation in organic synthesis, providing access to 1,2-diols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. p-Menth-1-ene, a chiral monoterpene, can be converted to its corresponding diols, which can serve as chiral building blocks. The stereochemical outcome of the dihydroxylation is of significant interest. Due to the steric hindrance posed by the isopropyl group, the dihydroxylating agent is expected to preferentially attack the double bond from the less hindered face. This document outlines the protocols for achieving this transformation.
Data Presentation
The following table summarizes representative quantitative data for the dihydroxylation of p-menth-1-ene based on the two described protocols. Please note that actual yields and diastereoselectivity may vary depending on the specific reaction conditions and the purity of the starting materials.
| Protocol | Reagents | Co-oxidant | Typical Yield (%) | Diastereomeric Ratio (syn:anti) | Notes |
| 1. Upjohn Dihydroxylation | Catalytic OsO4 | NMO | 85-95 | >95:5 | High yields and selectivity, but OsO4 is toxic and expensive.[2][3][7] |
| 2. Permanganate Dihydroxylation | KMnO4 | - | 40-60 | >90:10 | Less expensive but can be prone to over-oxidation and lower yields if not carefully controlled.[4][5][6] |
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation of p-Menth-1-ene using OsO4/NMO
This protocol describes the syn-dihydroxylation of p-menth-1-ene using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric co-oxidant.[2][3][7]
Materials:
-
p-Menth-1-ene
-
N-methylmorpholine-N-oxide (NMO) (50% solution in water)
-
Osmium tetroxide (OsO4) (2.5% solution in t-butanol)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-menth-1-ene (10.0 g, 72.3 mmol) in a mixture of acetone (100 mL) and water (10 mL).
-
Addition of Reagents: To the stirring solution, add NMO (50% in water, 10.2 g, 87.0 mmol). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the OsO4 solution (2.5% in t-butanol, 2.3 mL, 0.18 mmol) to the reaction mixture. The solution will turn dark brown.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL). Stir vigorously for 30 minutes, during which the color of the solution should lighten.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the p-menthane-1,2-diol.
Protocol 2: Dihydroxylation of p-Menth-1-ene using Potassium Permanganate
This protocol details the syn-dihydroxylation of p-menth-1-ene using cold, dilute potassium permanganate.[4][5][6] Careful temperature control is crucial to prevent over-oxidation.
Materials:
-
p-Menth-1-ene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
-
Ethanol
-
Celite
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Buchner funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of p-menth-1-ene (10.0 g, 72.3 mmol) in ethanol (150 mL).
-
Cooling: Cool the solution to below 0 °C in an ice-salt bath.
-
Permanganate Solution: In a separate beaker, dissolve potassium permanganate (11.4 g, 72.1 mmol) and sodium hydroxide (1.4 g, 35 mmol) in cold water (150 mL).
-
Addition: Add the cold potassium permanganate solution to the stirring p-menth-1-ene solution dropwise over a period of 1-2 hours, ensuring the temperature of the reaction mixture remains below 5 °C. A brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0 °C for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Visualizations
Caption: General mechanism of syn-dihydroxylation of p-menth-1-ene.
Caption: A generalized experimental workflow for the dihydroxylation of p-menth-1-ene.
Caption: A decision tree to aid in selecting the appropriate dihydroxylation protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
Application Notes and Protocols for the Purification of p-Menthane-1,2-diol by Column Chromatography
Introduction
p-Menthane-1,2-diol is a vicinal diol derivative of p-menthane, a monoterpene. As with many synthetic and naturally derived compounds, purification is a critical step to isolate the diol from reaction byproducts, unreacted starting materials, and other impurities. Column chromatography is a widely utilized and effective technique for the purification of moderately polar compounds such as diols.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. While specific literature on the purification of this compound is not abundant, the provided methodology is based on established principles for the separation of diols and closely related isomers like p-menthane-3,8-diol.[2]
Principle of Separation
The purification is achieved using normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[1] The separation of components in the crude mixture is based on their differential adsorption to the stationary phase and solubility in the mobile phase.[3] More polar compounds will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Less polar compounds will be eluted more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.
Experimental Protocols
1. Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)[4]
-
Anhydrous sodium sulfate
-
Solvents (HPLC grade): n-hexane, ethyl acetate, dichloromethane, methanol[5][6]
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, and round-bottom flasks
-
Separatory funnel
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
-
Rotary evaporator
-
Compressed air or nitrogen source (for flash chromatography)
2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in selecting the mobile phase that provides the best separation of this compound from its impurities.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1).
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system will result in the this compound spot having an Rf value of approximately 0.2-0.4.
3. Column Chromatography Procedure
This protocol is based on the wet packing method, which is a common and reliable technique.[7]
a. Preparation of the Column
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
-
Add a thin layer of sand (approximately 1 cm) on top of the wool plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., n-hexane).[7] The amount of silica gel should be 20-50 times the weight of the crude sample.[3]
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[1]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a layer of sand (approximately 1 cm) on top of the silica bed to prevent it from being disturbed during sample loading.[1]
-
Continuously run the mobile phase through the column until the packing is stable and the solvent level is just above the top layer of sand.
b. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just above the sand.
-
Carefully add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica gel.
c. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle pressure using compressed air or nitrogen.
-
Collect the eluent in fractions using test tubes.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and developing it.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in n-hexane).
d. Isolation of the Purified Product
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | n-Hexane and Ethyl Acetate gradient |
| Initial Mobile Phase | 9:1 (v/v) n-Hexane:Ethyl Acetate |
| Final Mobile Phase | 1:1 (v/v) n-Hexane:Ethyl Acetate |
| Sample Load | 1-5% of the silica gel weight |
Table 2: Example of Chromatographic Conditions for a Related Compound (p-Menthane-3,8-diol) [2][8]
| Parameter | Value |
| Stationary Phase | Silica gel 60 |
| Mobile Phase | 4:1 (v/v) n-Hexane:Ethyl Acetate |
| Column Dimensions | 40 cm x 2 cm |
| Silica Gel Amount | 50.00 g |
| Sample Volume | 0.50 g |
Table 3: Solvent Polarity Series for Mobile Phase Selection
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| 2-Propanol | 3.9 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. separationmethods.com [separationmethods.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
Application Notes and Protocols for the Quantification of p-Menthane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of p-menthane-1,2-diol in various matrices, with a focus on cosmetic and personal care products. The protocols described are based on established analytical techniques for similar diol compounds and provide a strong foundation for developing and validating a quantitative assay for this compound.
Introduction
This compound is a monoterpene diol that may be present in essential oils or used as an ingredient in cosmetic and pharmaceutical formulations. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and safety assessments. The following protocols detail methods for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature of diols, a derivatization step is typically required to improve chromatographic performance and achieve sharp, symmetrical peaks.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for non-volatile compounds and may not require a derivatization step, offering a potentially simpler workflow. However, it may be less sensitive than GC-MS and is dependent on the analyte having a suitable UV chromophore.
Quantitative Data Summary
| Parameter | GC-MS with Phenylboronic Acid Derivatization (Propane-1,2-diol in Cheese)[1] |
| Limit of Detection (LOD) | 0.26 mg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but can be estimated from LOD. |
| Linearity (R²) | > 0.9991 |
| Calibration Range | 0 - 1000 mg/kg |
| Precision (Horwitz Ratio) | < 0.45 |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with Phenylboronic Acid Derivatization
This protocol is adapted from a validated method for the determination of other 1,2-diols and is expected to be highly effective for this compound.[1]
1. Sample Preparation (for Cosmetic Creams/Lotions)
-
Objective: To extract this compound from the sample matrix.
-
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes (15 mL)
-
Vortex mixer
-
Analytical balance
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., 1,3-propanediol or another suitable diol not present in the sample, at a known concentration in methanol)
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the homogenized cosmetic sample into a 15 mL centrifuge tube.
-
Spike the sample with a known amount of the Internal Standard solution.
-
Add 5 mL of methanol to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Homogenize the sample for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-7) with another 5 mL of methanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for derivatization (e.g., 1 mL of pyridine or acetonitrile).
-
2. Derivatization
-
Objective: To convert the polar diol into a more volatile and less polar phenylboronic ester for GC analysis.
-
Materials:
-
Reconstituted sample extract
-
Phenylboronic acid (PBA) solution (e.g., 1 mg/mL in a suitable solvent like pyridine)
-
Heating block or water bath
-
GC vials with inserts
-
-
Procedure:
-
To the reconstituted sample extract, add 100 µL of the phenylboronic acid solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Analysis
-
Objective: To separate and quantify the derivatized this compound.
-
Instrumentation and Conditions (starting point, requires optimization):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., β-cyclodextrin) for stereoisomer separation.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Key ions for the this compound phenylboronate derivative and the internal standard derivative should be determined by analyzing a derivatized standard in full scan mode.
-
4. Quantification
-
Calibration: Prepare a series of calibration standards of this compound at known concentrations in the same solvent as the samples. Derivatize these standards using the same procedure as the samples.
-
Analysis: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculation: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the analysis of this compound by HPLC-UV. Method development and validation are required to establish optimal conditions.
1. Sample Preparation (for Cosmetic Creams/Lotions)
-
Objective: To extract this compound from the sample matrix and prepare it for HPLC analysis.
-
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes (15 mL)
-
Vortex mixer
-
Analytical balance
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the homogenized cosmetic sample into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
-
Vortex for 2 minutes.
-
Homogenize for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation and Conditions (starting point, requires optimization):
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial conditions: 20% Acetonitrile, 80% Water
-
Gradient: Linearly increase to 80% Acetonitrile over 15 minutes.
-
Hold at 80% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: this compound does not have a strong chromophore, so detection will be in the low UV range (e.g., 200-220 nm). A photodiode array (PDA) detector is recommended to identify the optimal wavelength.
-
3. Quantification
-
Calibration: Prepare a series of calibration standards of this compound at known concentrations in the mobile phase.
-
Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration. An internal standard may be used for improved accuracy.
-
Calculation: Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Caption: GC-MS workflow for this compound quantification.
Caption: HPLC-UV workflow for this compound quantification.
References
Application Note: GC-MS Analysis of p-Menthane-1,2-diol Isomers
Abstract
This application note details a comprehensive protocol for the analysis of p-menthane-1,2-diol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of multiple chiral centers in this compound, the separation of its stereoisomers presents an analytical challenge. This document provides a detailed methodology, including sample preparation, potential derivatization, GC-MS parameters utilizing a chiral column, and data analysis guidelines to facilitate the accurate identification and characterization of these isomers. The protocols outlined are intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development.
Introduction
This compound is a monoterpenoid diol with various stereoisomers. These isomers can exhibit different biological activities and sensory properties, making their individual characterization crucial in various applications, from pharmaceutical research to the quality control of essential oils. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the separation of stereoisomers, which often have identical mass spectra and very similar boiling points, requires specialized chromatographic techniques. The use of chiral capillary GC columns is essential for the resolution of the enantiomeric and diastereomeric forms of this compound.[1][2] This application note provides a robust method for the GC-MS analysis of this compound isomers.
Experimental Protocols
Sample Preparation
A stock solution of the this compound isomer mixture should be prepared in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Standard Solution: Prepare a 1 mg/mL stock solution of the this compound isomer mixture.
-
Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to establish a calibration curve for quantitative analysis.
-
Sample Matrix: For samples in a complex matrix, such as essential oils or biological fluids, a suitable extraction method like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the diols and minimize matrix interference.
Derivatization (Optional)
For certain complex matrices or to improve chromatographic peak shape and resolution, derivatization can be employed. Acetylation or silylation are common methods for hydroxyl-containing compounds.
-
Acetylation: To 100 µL of the dried sample extract, add 50 µL of acetic anhydride and 50 µL of pyridine. Heat at 60°C for 30 minutes. After cooling, evaporate the reagents under a stream of nitrogen and reconstitute the sample in ethyl acetate for GC-MS analysis.
-
Silylation: To the dried sample extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes. The sample can then be directly injected into the GC-MS.
GC-MS Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrument and isomers of interest. A chiral stationary phase is critical for the separation of stereoisomers.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (split ratio 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 5°C/min to 220°C, hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan |
Data Presentation
The mass spectra of stereoisomers are typically identical. The primary means of differentiation is their retention time on a chiral column.
Quantitative Data Summary
| Compound | Retention Index (Kovats, non-polar) | Key Mass Spectral Fragments (m/z) |
| This compound | 1378[3] | 43, 58, 71, 81, 95, 110, 128, 154, 172 (M+) |
Note: The Kovats retention index is a general value and will vary with the specific column and conditions used. Retention times on a chiral column will differ for each stereoisomer, allowing for their separation and quantification. The elution order of the isomers will need to be confirmed with authentic standards.
Visualizations
Experimental Workflow for GC-MS Analysis of this compound Isomers
Caption: Experimental workflow for the GC-MS analysis of this compound isomers.
Conclusion
The GC-MS method detailed in this application note provides a robust framework for the separation and identification of this compound isomers. The use of a chiral capillary column is paramount for the successful resolution of the stereoisomers. The optional derivatization step can further enhance chromatographic performance, particularly for complex sample matrices. This protocol serves as a valuable tool for researchers and scientists requiring detailed characterization of these important monoterpenoids. Further optimization of the GC parameters may be necessary depending on the specific instrumentation and the isomeric profile of the sample.
References
Application Notes and Protocols for Chiral HPLC Separation of p-Menthane-1,2-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles. Consequently, the separation and analysis of enantiomers are critical in the pharmaceutical, agrochemical, and food industries. p-Menthane-1,2-diol, a cyclic terpene diol, possesses chiral centers, making the separation of its enantiomers essential for stereoselective synthesis and biological activity studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.
This document provides detailed application notes and protocols for the chiral HPLC separation of this compound enantiomers. The methodologies are based on established principles of chiral chromatography for cyclic diols and menthane derivatives.
Data Presentation
The following tables summarize typical quantitative data obtained during the chiral separation of this compound enantiomers under different chromatographic conditions. These values are illustrative and may vary based on the specific instrument, column batch, and laboratory conditions.
Table 1: Chromatographic Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Polysaccharide-based (Cellulose) | Polysaccharide-based (Amylose) | Cyclodextrin-based |
| Column | CHIRALPAK® IC or similar | CHIRALPAK® AD or similar | Astec® CYCLOBOND™ I 2000 or similar |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) | Acetonitrile / Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 25 °C | 30 °C | 20 °C |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Table 2: Expected Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Retention Time (Enantiomer 1) | ~ 9.5 min | ~ 11.2 min | ~ 8.1 min |
| Retention Time (Enantiomer 2) | ~ 11.0 min | ~ 13.5 min | ~ 9.7 min |
| Resolution (Rs) | > 1.5 | > 1.8 | > 1.4 |
| Selectivity (α) | ~ 1.16 | ~ 1.21 | ~ 1.20 |
Experimental Protocols
The following are detailed protocols for the chiral HPLC separation of this compound enantiomers.
Protocol 1: Normal Phase Separation on a Cellulose-Based CSP
1. Objective: To achieve baseline separation of this compound enantiomers using a cellulose-based chiral stationary phase under normal phase conditions.
2. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC Column: CHIRALPAK® IC (or equivalent cellulose-based column), 4.6 x 250 mm, 5 µm particle size
3. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
4. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) to evaluate the separation performance.
Protocol 2: Method Optimization with an Amylose-Based CSP
1. Objective: To optimize the separation of this compound enantiomers using an amylose-based chiral stationary phase.
2. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (EtOH)
-
Chiral HPLC Column: CHIRALPAK® AD (or equivalent amylose-based column), 4.6 x 250 mm, 5 µm particle size
3. Instrumentation:
-
As described in Protocol 1.
4. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
As described in Protocol 1, using the mobile phase for this method as the diluent.
6. Procedure:
-
Follow the procedural steps outlined in Protocol 1.
-
This method utilizes a different polysaccharide-based CSP and a slightly different mobile phase composition and temperature to potentially improve resolution and selectivity.
Protocol 3: Reversed-Phase Separation on a Cyclodextrin-Based CSP
1. Objective: To separate this compound enantiomers using a cyclodextrin-based chiral stationary phase under reversed-phase conditions.
2. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Chiral HPLC Column: Astec® CYCLOBOND™ I 2000 (or equivalent beta-cyclodextrin column), 4.6 x 250 mm, 5 µm particle size
3. Instrumentation:
-
As described in Protocol 1.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Water (70:30, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
As described in Protocol 1, using the mobile phase for this method as the diluent.
6. Procedure:
-
Follow the procedural steps outlined in Protocol 1.
-
This protocol offers an alternative separation mechanism using a cyclodextrin-based CSP and reversed-phase conditions, which can be advantageous for certain analytes.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of this compound enantiomers.
Application Note: Derivatization of p-Menthane-1,2-diol for Enhanced Gas Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Menthane-1,2-diol is a cyclic diol that, due to its polarity and potential for hydrogen bonding, can exhibit poor peak shape and tailing during gas chromatography (GC) analysis. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. This application note provides detailed protocols for the derivatization of this compound to improve its chromatographic behavior and detection sensitivity in GC-based analyses, such as GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID).
Two primary derivatization strategies are presented: silylation, a widely used technique for compounds containing active hydrogens, and boronate ester formation, which is highly specific for 1,2- and 1,3-diols.
Derivatization Strategies
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl groups of this compound with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and intermolecular hydrogen bonding, leading to increased volatility and improved peak symmetry. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1][2]
Boronate Ester Formation
The reaction of this compound with a boronic acid, such as phenylboronic acid, forms a cyclic boronate ester. This derivatization is highly specific for compounds with vicinal diol functionalities and results in a stable, less polar derivative suitable for GC analysis.
Experimental Protocols
General Laboratory Workflow
The overall process for the derivatization and analysis of this compound is outlined below.
Caption: General workflow for the derivatization and GC analysis of this compound.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Accurately weigh approximately 1 mg of the this compound standard or dried sample extract into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.
Protocol 2: Boronate Ester Formation using Phenylboronic Acid
Materials:
-
This compound standard or sample extract
-
Phenylboronic acid
-
Anhydrous pyridine or ethyl acetate
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Accurately weigh approximately 1 mg of the this compound standard or dried sample extract into a reaction vial.
-
Prepare a 10 mg/mL solution of phenylboronic acid in anhydrous pyridine.
-
Add 200 µL of the phenylboronic acid solution to the vial containing the sample.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.
Data Presentation
The following table summarizes the expected GC-MS parameters and results for the analysis of underivatized and derivatized this compound. Note that retention times are estimates and will vary depending on the specific instrument and conditions.
| Analyte | Derivatization Method | Expected Retention Time (min) | Key Mass Fragments (m/z) | Peak Shape |
| This compound | None | ~12.5 | 172, 154, 139, 111, 95, 81, 71 | Tailing |
| TMS-derivatized this compound | Silylation (BSTFA + TMCS) | ~10.2 | 316 (M+), 301, 227, 147, 73 | Symmetrical |
| Phenylboronate ester of this compound | Boronate Ester Formation | ~15.8 | 258 (M+), 181, 105, 77 | Symmetrical |
Chemical Reactions
The chemical transformations during the derivatization processes are illustrated below.
Caption: Derivatization reactions of this compound.
Conclusion
Derivatization of this compound via silylation or boronate ester formation significantly improves its chromatographic properties for GC analysis. Both methods effectively reduce peak tailing and can enhance detector response. The choice of derivatization reagent will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. The protocols provided in this application note offer a reliable starting point for the successful GC-based analysis of this compound in various research and development settings.
References
Application Notes and Protocols for p-Menthane-1,2-diol as a Chiral Auxiliary in Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive literature search, there is a notable scarcity of specific examples detailing the application of p-menthane-1,2-diol as a chiral auxiliary in asymmetric synthesis. The information presented herein is based on the general principles of how chiral 1,2-diols function as auxiliaries and provides a hypothetical framework for its potential use. The protocols and data are illustrative and should be adapted and optimized for specific research applications.
Application Notes
Introduction to Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] By attaching an enantiomerically pure auxiliary to a prochiral substrate, the substrate's prochiral faces become diastereotopic. This allows for a subsequent reaction to proceed with high diastereoselectivity, effectively controlling the formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.
This compound as a Potential Chiral Auxiliary
This compound, a derivative of the naturally abundant monoterpene menthol, possesses several features that make it a candidate for a chiral auxiliary. Its rigid cyclohexane backbone and defined stereocenters can create a well-defined chiral environment. When reacted with a prochiral carbonyl compound (an aldehyde or ketone), it can form a chiral acetal or ketal, respectively. The bulky isopropyl group and the methyl group on the cyclohexane ring can effectively shield one of the diastereotopic faces of the attached substrate, directing the approach of a reagent to the less sterically hindered face.
The primary mode of application for a chiral 1,2-diol like this compound is in the diastereoselective functionalization of carbonyl compounds. This includes reactions such as enolate alkylation, aldol reactions, and Diels-Alder reactions involving an α,β-unsaturated carbonyl system.
General Workflow
The use of this compound as a chiral auxiliary would typically follow a three-step sequence:
-
Attachment: Covalent bonding of the diol to the prochiral substrate. For a ketone, this would involve the formation of a chiral ketal under acidic conditions.
-
Diastereoselective Reaction: Performing the key bond-forming reaction, where the chiral auxiliary directs the stereochemistry.
-
Cleavage: Removal of the auxiliary to release the enantiomerically enriched product and allow for the recovery of the diol. This is typically achieved by acidic hydrolysis of the acetal/ketal.
Visualizing the Workflow
Caption: General workflow for using this compound as a chiral auxiliary.
Hypothetical Performance Data
The following table summarizes hypothetical quantitative data for the diastereoselective alkylation of a prochiral ketone using (+)-p-menthane-1,2-diol as a chiral auxiliary. This data is illustrative and serves as a target for potential applications.
| Entry | Substrate (Ketone) | Alkylating Agent (R-X) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Cyclohexanone | Methyl Iodide | 85 | 92 |
| 2 | Cyclohexanone | Ethyl Iodide | 82 | 94 |
| 3 | Cyclohexanone | Benzyl Bromide | 90 | >98 |
| 4 | 4-tert-Butylcyclohexanone | Methyl Iodide | 88 | 95 |
| 5 | 4-tert-Butylcyclohexanone | Benzyl Bromide | 91 | >98 |
Experimental Protocols
The following are detailed, hypothetical methodologies for the key experiments outlined in the workflow.
Protocol 1: Formation of the Chiral Ketal
Objective: To attach the this compound auxiliary to a prochiral ketone.
Materials:
-
Cyclohexanone (1.0 equiv)
-
(+)-p-Menthane-1,2-diol (1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add toluene, cyclohexanone (1.0 equiv), and (+)-p-menthane-1,2-diol (1.1 equiv).
-
Add a catalytic amount of p-TSA (0.05 equiv).
-
Heat the mixture to reflux and allow the water generated to be collected in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral ketal can be purified by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation
Objective: To perform a diastereoselective alkylation of the chiral ketal enolate.
Materials:
-
Chiral ketal from Protocol 1 (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., Benzyl Bromide) (1.5 equiv)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the chiral ketal (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution (1.2 equiv) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The diastereomeric excess (de) can be determined at this stage by NMR spectroscopy or chiral HPLC.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the this compound auxiliary and isolate the enantiomerically enriched product.
Materials:
-
Alkylated ketal from Protocol 2 (1.0 equiv)
-
Acetone
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated ketal (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a few drops of concentrated HCl to catalyze the hydrolysis.
-
Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting ketal (typically 2-8 hours).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
The organic layer contains the desired alkylated ketone. Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography.
-
The aqueous layer contains the water-soluble this compound, which can be recovered by extraction with a more polar solvent like ethyl acetate, followed by purification.
This framework provides a starting point for researchers interested in exploring the potential of this compound as a chiral auxiliary. All protocols would require optimization for specific substrates and reagents.
References
The Multifaceted Role of p-Menthane-1,2-diol and Related Diols in Fragrance Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While p-menthane-1,2-diol is not prominently featured as a standalone fragrance ingredient in commercial applications, its structural relatives and other alkane diols play a significant role in the architecture of modern fragrance formulations. This document explores the potential applications of this compound and provides a detailed overview of the functions of related compounds, such as p-menthane-3,8-diol, as sensory agents, solvents, and skin-conditioning agents.
Application Notes
The utility of diols in fragrance formulations extends beyond simple carriers for scent molecules. Their chemical properties can influence the final product's stability, skin feel, and overall sensory experience.
Solubilizers and Carriers
Diols like pentane-1,2-diol are excellent solvents for a wide range of aromatic materials, including essential oils and synthetic fragrance chemicals.[1][2][3] Their ability to dissolve challenging ingredients helps to create clear and stable fragrance solutions, preventing the separation of components.[1][2][3] This is particularly crucial in aqueous-based formulations such as lotions, body mists, and certain cosmetic products where fragrance oils are not readily soluble.
Humectants and Skin-Conditioning Agents
In cosmetic applications that incorporate fragrances, such as creams and lotions, diols contribute to the product's hydrating properties.[1][2] As humectants, they attract and retain moisture in the skin, providing a pleasant skin feel and counteracting the potential drying effect of other ingredients like ethanol.[1] This dual functionality makes them valuable in fragranced skincare products.
Sensory Modifiers: The Cooling Effect
A notable application of a p-menthane diol in the fragrance and sensory field is the use of p-menthane-3,8-diol (PMD) as a cooling agent.[4][5] This compound provides a refreshing and long-lasting cooling sensation on the skin by stimulating the skin's nerve endings.[4][6] Its minty, herbal, and eucalyptus-like odor profile can also complement certain fragrance compositions.[4] The cooling effect of PMD and other similar agents is a key component in products designed to be refreshing, such as after-sun lotions, sports fragrances, and invigorating body washes.
Viscosity and Texture Modifiers
The viscosity of a final product can be influenced by the inclusion of diols.[7] They can act as viscosity-decreasing agents, ensuring the desired flow and application properties of a fragranced product.[7]
Data Presentation
Table 1: Properties and Functions of Relevant Diols in Formulations
| Compound | IUPAC Name | CAS Number | Molecular Formula | Key Functions in Formulations | Scent Profile | Recommended Usage Levels in Fragrance Concentrate |
| This compound | 1-methyl-4-propan-2-ylcyclohexane-1,2-diol | 33669-76-0[8] | C10H20O2[8] | Potential Solvent, Humectant | Not widely documented as a fragrance ingredient. | Not established. |
| p-Menthane-3,8-diol | 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | 42822-86-6 | C10H20O2 | Cooling Agent, Skin Conditioning, Hair Conditioning[4] | Minty, Herbal, Eucalyptus[4] | Up to 5.0%[4] |
| Pentane-1,2-diol | Pentane-1,2-diol | 5343-92-0[1] | C5H12O2[1] | Solvent, Humectant, Emulsion Stabilizer, Antimicrobial[1][2] | Odorless[1] | Up to 5% in skin and hair care products.[1] |
| Propylene Glycol | Propane-1,2-diol | 57-55-6 | C3H8O2 | Solvent, Humectant, Viscosity Control, Penetration Enhancer[9] | Odorless | Widely used; up to 50% in some cosmetics.[9] |
Experimental Protocols
Protocol 1: Evaluation of Cooling Effect in a Fragranced Lotion
Objective: To assess the intensity and longevity of the cooling sensation of a fragrance formulation containing a cooling agent.
Materials:
-
Base lotion (unfragranced)
-
Fragrance oil
-
Cooling agent (e.g., p-Menthane-3,8-diol)
-
Human sensory panel (minimum 10 trained panelists)
-
Skin thermometer (optional)
-
Timer
Methodology:
-
Sample Preparation: Prepare three formulations:
-
A: Base lotion with fragrance oil (Control).
-
B: Base lotion with fragrance oil and cooling agent at a predetermined concentration (e.g., 1%).
-
C: Base lotion with cooling agent only (to isolate the cooling effect from the fragrance).
-
-
Panelist Acclimatization: Allow panelists to acclimatize to the room temperature (22-24°C) for at least 15 minutes.
-
Application: Apply a standardized amount (e.g., 0.5 mL) of each formulation to a designated area on the panelists' inner forearms. The application sites should be randomized.
-
Sensory Evaluation:
-
At timed intervals (e.g., 1, 5, 15, 30, 60 minutes) after application, ask panelists to rate the intensity of the cooling sensation on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable sensation).
-
Record any qualitative descriptors of the sensation (e.g., tingling, fresh, minty).
-
-
(Optional) Instrumental Measurement: Measure the skin temperature of the application site at the same timed intervals using a non-contact skin thermometer.
-
Data Analysis:
-
Calculate the mean cooling intensity scores for each formulation at each time point.
-
Plot the mean intensity over time to visualize the cooling profile and longevity.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences between the formulations.
-
Protocol 2: Fragrance Stability in a Diol-Based Solvent System
Objective: To evaluate the physical and chemical stability of a fragrance formulation where a diol is used as a primary solvent.
Materials:
-
Fragrance oil
-
Diol solvent (e.g., Pentane-1,2-diol, Propylene Glycol)
-
Ethanol (for control)
-
Glass vials with airtight caps
-
Oven capable of maintaining 45°C
-
Refrigerator/Freezer capable of maintaining 4°C and -10°C
-
UV light chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
-
pH meter
-
Viscometer
Methodology:
-
Sample Preparation: Prepare two solutions:
-
Solution A: Fragrance oil diluted in the diol solvent at the desired concentration.
-
Solution B: Fragrance oil diluted in ethanol at the same concentration (Control).
-
-
Storage Conditions: Aliquot each solution into separate glass vials and store them under the following conditions for a period of 4-12 weeks:[10]
-
Evaluation at Intervals: At specified time points (e.g., 0, 2, 4, 8, 12 weeks), remove samples from each storage condition and evaluate the following parameters:
-
Appearance: Color, clarity, and presence of any precipitation.
-
Odor: Olfactory evaluation by a trained perfumer or sensory panel to detect any changes in the scent profile.
-
pH: Measure the pH of the solutions.
-
Viscosity: Measure the viscosity of the solutions.
-
Chemical Profile (GC-MS): Analyze the chemical composition of the fragrance to identify any degradation of key fragrance molecules or the formation of new byproducts.
-
-
Data Analysis: Compare the results of Solution A with the control (Solution B) and the initial (time 0) measurements. Document any significant changes in the physical or chemical properties to assess the stability of the fragrance in the diol-based system.
Mandatory Visualizations
References
- 1. PENTANE-1,2-DIOL - Ataman Kimya [atamanchemicals.com]
- 2. 1,2 PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 3. Pentylene glycol | 1,2-Dihydroxypentane | Cosmetic Ingredients Guide [ci.guide]
- 4. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 5. US20140219931A1 - P-menthane-3,8-diol isomer mixture, cooling sensation composition comprising the same, and product comprising the cooling sensation composition - Google Patents [patents.google.com]
- 6. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 7. cir-safety.org [cir-safety.org]
- 8. This compound | C10H20O2 | CID 36574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propylene Glycol | Propane-1,2-diol | Cosmetic Ingredients Guide [ci.guide]
- 10. makingcosmetics.com [makingcosmetics.com]
The Untapped Potential of p-Menthane-1,2-diol in Pharmaceutical Synthesis: A Prospective Overview
For Immediate Release
Grasping the potential of chiral precursors is a cornerstone of modern pharmaceutical development. Within the vast library of natural products, terpenes and their derivatives represent a rich source of stereochemically complex scaffolds. This document explores the prospective application of p-menthane-1,2-diol as a chiral starting material for the synthesis of novel bioactive molecules. While direct evidence of its use as a precursor for a commercially available pharmaceutical remains limited in publicly available literature, its structural features suggest significant, yet largely unexplored, potential.
This application note will provide a comprehensive overview of the chemical properties of this compound, a hypothetical synthetic protocol for its derivatization, and a discussion of its potential in the broader context of drug discovery. The information is intended for researchers, scientists, and drug development professionals interested in leveraging novel chiral building blocks.
Physicochemical Properties of this compound
This compound, a dihydroxylated monoterpenoid, possesses a cyclohexane ring with a methyl and an isopropyl group, along with two hydroxyl moieties on adjacent carbons. These features provide a rigid, chiral scaffold that can be strategically functionalized. A summary of its key computed physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 172.14633 g/mol |
| Topological Polar Surface Area | 40.5 Ų |
Table 1: Computed Physicochemical Properties of this compound. These properties suggest good potential for oral bioavailability according to Lipinski's rule of five.
Hypothetical Application: Synthesis of a Chiral Ligand for Asymmetric Catalysis
The vicinal diol functionality of this compound makes it an attractive candidate for the synthesis of chiral ligands, which are crucial for the stereoselective synthesis of many active pharmaceutical ingredients (APIs). Below is a hypothetical experimental protocol for the synthesis of a phosphine-based chiral ligand derived from this compound.
Experimental Protocol: Synthesis of a Novel Diphosphine Ligand
Objective: To synthesize a novel chiral diphosphine ligand from (+)-p-menthane-1,2-diol for use in asymmetric hydrogenation reactions.
Materials:
-
(+)-p-Menthane-1,2-diol (98% purity)
-
n-Butyllithium (2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Chlorodiphenylphosphine
-
Toluene, anhydrous
-
Methanol
-
Saturated aqueous ammonium chloride
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Deprotonation: To a solution of (+)-p-menthane-1,2-diol (1.72 g, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere at -78 °C, add n-butyllithium (8.4 mL, 21 mmol, 2.1 eq.) dropwise over 15 minutes.
-
Phosphinylation: Stir the resulting solution at -78 °C for 1 hour, then slowly add chlorodiphenylphosphine (4.64 g, 21 mmol, 2.1 eq.) in anhydrous THF (10 mL).
-
Reaction Quench: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to yield the desired diphosphine ligand.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Expected Outcome: The synthesis is expected to yield the target diphosphine ligand in moderate to good yield. The purity and identity will be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | White solid |
| ³¹P NMR (CDCl₃) | δ 25-35 ppm |
Table 2: Expected Quantitative Data for the Synthesized Diphosphine Ligand.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for the diphosphine ligand.
Caption: Synthetic workflow for the preparation of a chiral diphosphine ligand.
Potential Signaling Pathway Modulation
While no specific pharmaceutical target has been identified for derivatives of this compound, its chiral scaffold could be elaborated to interact with various biological targets. For instance, derivatives could be designed to modulate signaling pathways implicated in inflammation or cancer. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Broader Context and Future Directions
The exploration of novel chiral scaffolds is a critical endeavor in pharmaceutical research. While this compound has not yet been established as a key precursor in pharmaceutical synthesis, its availability from natural sources (or through stereoselective synthesis) and its inherent chirality make it a promising candidate for future investigations.
Researchers are encouraged to explore the derivatization of this compound to generate libraries of compounds for screening against a wide range of biological targets. The development of efficient and scalable synthetic routes to such derivatives will be paramount to unlocking the full potential of this intriguing monoterpenoid. The methodologies and hypothetical workflows presented in this document provide a starting point for such investigations.
Application Notes and Protocols for the Synthesis and Biological Evaluation of p-Menthane-1,2-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of p-menthane-1,2-diol and its derivatives, along with protocols for evaluating their biological activities. The information is intended to guide researchers in the exploration of this class of compounds for potential therapeutic applications.
Introduction
This compound is a naturally occurring monoterpenoid diol found in some essential oils. Its derivatives have garnered interest in the scientific community due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines synthetic strategies to access these compounds and methods to assess their biological efficacy.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through various chemical and biocatalytic methods, often starting from readily available monoterpenes like limonene.
Protocol 1: Biocatalytic Synthesis of trans-p-Menthane-1,2-diol from (+)-Limonene
This protocol utilizes a fungal biotransformation approach to achieve the stereoselective dihydroxylation of (+)-limonene.
Materials:
-
(+)-Limonene
-
Fungal strain (e.g., Aspergillus cellulosae)
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane/ethyl acetate gradient)
Procedure:
-
Fungal Culture Preparation: Inoculate a suitable volume of sterile PDB with the selected fungal strain. Incubate at 25-28°C with shaking (150 rpm) for 48-72 hours to obtain a seed culture.
-
Biotransformation: Add (+)-limonene to the seed culture to a final concentration of 1-5 g/L. Continue the incubation under the same conditions for another 72-120 hours.
-
Extraction: After the incubation period, filter the culture broth to separate the mycelium. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure trans-p-menthane-1,2-diol.
-
Characterization: Confirm the structure and stereochemistry of the product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Diagram: General Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of trans-p-menthane-1,2-diol.
Biological Activity of p-Menthane Derivatives
The biological activities of p-menthane derivatives are influenced by their stereochemistry and the nature of their functional groups.
Anticancer Activity
Several p-menthane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of epoxide and aldehyde functionalities appears to enhance this activity.
Table 1: Cytotoxicity of p-Menthane Derivatives against Human Cancer Cell Lines [1][2]
| Compound | Cell Line | Growth Inhibition (GI%) at 25 µg/mL | IC50 (µg/mL) |
| (+)-Limonene 1,2-epoxide | OVCAR-8 (Ovarian) | 58.48 ± 3.12 | > 25 |
| HCT-116 (Colon) | 93.10 ± 1.54 | 12.5 | |
| SF-295 (Glioblastoma) | 75.23 ± 2.87 | 20.1 | |
| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8 (Ovarian) | 96.32 ± 0.54 | 1.75 |
| HCT-116 (Colon) | 99.89 ± 0.01 | 1.03 | |
| SF-295 (Glioblastoma) | 98.76 ± 0.21 | 1.52 | |
| (-)-8-Hydroxycarvotanacetone | OVCAR-8 (Ovarian) | 61.59 ± 4.32 | > 25 |
| HCT-116 (Colon) | 94.01 ± 0.98 | 15.8 | |
| SF-295 (Glioblastoma) | 83.03 ± 1.76 | 18.9 | |
| Perillyl alcohol | OVCAR-8 (Ovarian) | 90.92 ± 2.11 | 10.2 |
| HCT-116 (Colon) | 95.82 ± 0.87 | 8.7 | |
| SF-295 (Glioblastoma) | 92.34 ± 1.45 | 9.5 |
Data are presented as mean ± standard deviation.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol describes a common method for assessing the cytotoxic potential of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition (GI%) and the half-maximal inhibitory concentration (IC50) values.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential therapeutic applications. The synthetic and evaluation protocols provided here offer a starting point for researchers to explore their synthesis and biological activities further. Future work should focus on the synthesis of a broader range of derivatives, including esters and ethers, and a more comprehensive evaluation of their antimicrobial and anti-inflammatory properties, including the determination of Minimum Inhibitory Concentrations (MICs) and IC50 values against relevant targets. Elucidation of their mechanism of action will be crucial for their development as potential drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of p-Menthane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of p-menthane-1,2-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Dihydroxylation of p-Menth-1-ene
Q1: My dihydroxylation of a p-menth-1-ene precursor is resulting in a mixture of cis and trans diastereomers with low selectivity. How can I improve the diastereoselectivity?
A1: The diastereoselectivity of the dihydroxylation of p-menth-1-ene is highly dependent on the chosen reagents and reaction conditions, which determine whether the reaction proceeds via a syn- or anti-addition mechanism.
-
For syn-dihydroxylation (to obtain cis-p-menthane-1,2-diol):
-
Recommended Reagents: The most common and reliable reagents for syn-dihydroxylation are osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) under cold, alkaline conditions.[1] OsO₄ typically provides higher stereoselectivity and yields.
-
Troubleshooting Poor Selectivity:
-
Temperature Control: Ensure the reaction is carried out at low temperatures (typically 0°C or below) to suppress side reactions and enhance selectivity.
-
pH Control: When using KMnO₄, maintaining a basic pH is crucial for preventing over-oxidation and improving the yield of the diol.
-
Stoichiometry: Use a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) or hydrogen peroxide to improve safety and reduce costs.
-
-
-
For anti-dihydroxylation (to obtain trans-p-menthane-1,2-diol):
-
Recommended Method: A two-step process involving epoxidation of the double bond followed by acid-catalyzed ring-opening of the epoxide is the standard method for anti-dihydroxylation.[1]
-
Troubleshooting Poor Selectivity:
-
Epoxidation Step: Use a stereoselective epoxidizing agent. For enantioselective synthesis, a Sharpless asymmetric epoxidation can be employed if a suitable allylic alcohol is available.
-
Ring-Opening Step: The ring-opening of the epoxide is generally highly stereoselective, proceeding via an SN2-type mechanism. Ensure complete conversion of the epoxide and use a suitable acid catalyst (e.g., perchloric acid, sulfuric acid) in an aqueous medium.
-
-
Q2: I am attempting a trans-dihydroxylation of terpinen-4-ol and observing low yields and poor stereoselectivity. What are the likely causes?
A2: The trans-dihydroxylation of a homoallylic alcohol like terpinen-4-ol can be challenging. A high level of stereoselectivity can be achieved using hydrogen peroxide as the oxidant with a vanadium pentoxide (V₂O₅) catalyst. The hydroxyl group of the starting material can direct the epoxidation to the same face, leading to a specific stereoisomer upon ring opening.
Issue 2: Undesired Side Products in the Synthesis
Q3: During the acid-catalyzed cyclization of citronellal to produce a p-menthane diol scaffold, I am observing significant amounts of isopulegol and acetal byproducts. How can I minimize these?
A3: The formation of isopulegol and acetal side products is a common issue in the acid-catalyzed cyclization of citronellal. The reaction conditions, particularly the acid strength and catalyst type, play a critical role in the product distribution.
-
Influence of Acid Strength: Stronger acid sites tend to favor the formation of isopulegol, while weaker acid sites promote the desired p-menthane diol product.[2]
-
Minimization Strategies:
-
Catalyst Selection: Consider using weaker acid catalysts. Studies have shown that sustainable carbon acid catalysts derived from alkaline lignin can achieve high yields of p-menthane-3,8-diol with minimal side products.[2]
-
Reaction Conditions: Optimization of reaction time, temperature, and solvent is crucial. For instance, using 0.25% sulfuric acid at 50°C has been shown to be effective in maximizing the yield of p-menthane-3,8-diols while minimizing acetal byproducts.
-
Water Content: In some systems, the presence of water is essential for the hydration step to form the diol.
-
Issue 3: Controlling Enantioselectivity
Q4: How can I achieve high enantioselectivity in the synthesis of a specific this compound enantiomer?
A4: Achieving high enantioselectivity requires the use of chiral reagents, catalysts, or starting materials.
-
Chiral Starting Materials: The absolute configuration of your starting material can dictate the stereochemistry of the final product. For example, the enzymatic hydroxylation of (-)-(4S)-limonene yields a single product, while (+)-(4R)-limonene results in multiple products.
-
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, which utilizes a chiral ligand with OsO₄, is a powerful method for the enantioselective syn-dihydroxylation of alkenes.
-
Enzymatic Methods: Biocatalysis can offer high stereoselectivity. For instance, the MeHNL-catalyzed addition of HCN to 4-alkylcyclohexanones can proceed with very high cis-selectivity (≥96%).[3] Enzymatic resolution of a racemic mixture of diols or their derivatives is another common strategy.
Data Presentation
Table 1: Comparison of Methods for Stereoselective Dihydroxylation
| Method | Reagent/Catalyst | Stereochemical Outcome | Typical Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Considerations |
| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | cis-diol | High | >20:1 | Up to >99% (with chiral ligands) | OsO₄ is toxic and expensive. |
| Cold, alkaline KMnO₄ | cis-diol | Moderate | Variable, often lower than OsO₄ | N/A (achiral) | Over-oxidation can be an issue. | |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-diol | High | >20:1 | Dependent on epoxide synthesis | Two-step process. |
| H₂O₂, V₂O₅ | trans-diol | High | High | Dependent on substrate | Effective for homoallylic alcohols.[4] |
Experimental Protocols
Protocol 1: Stereoselective syn-Dihydroxylation of (R)-(+)-Limonene
This protocol is adapted from methodologies for the dihydroxylation of cyclic alkenes.
Objective: To synthesize (1S,2S,4R)-p-menthane-1,2-diol.
Materials:
-
(R)-(+)-Limonene
-
N-methylmorpholine N-oxide (NMO) (50 wt% in water)
-
Osmium tetroxide (4% solution in water)
-
tert-Butanol
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve (R)-(+)-limonene (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add NMO (1.2 equivalents) to the solution and stir at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a catalytic amount of the OsO₄ solution (e.g., 0.01 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired cis-diol.
Mandatory Visualizations
Logical Relationships in Stereoselective Dihydroxylation
Caption: Synthetic pathways to cis- and trans-p-menthane-1,2-diols.
Troubleshooting Decision Tree for Low Diastereoselectivity
Caption: Troubleshooting guide for low diastereoselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of p-Menthane-3,8-diol from Citronellal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-menthane-3,8-diol from citronellal.
Frequently Asked Questions (FAQs)
Q1: The topic mentions p-menthane-1,2-diol, but the documentation focuses on p-menthane-3,8-diol. Is this a typo?
A1: Yes, this is likely a typographical error in the initial query. The acid-catalyzed intramolecular Prins reaction of citronellal predominantly yields p-menthane-3,8-diol. The formation of this compound directly from citronellal under these conditions is not the expected or commonly reported reaction pathway. Therefore, all information provided here pertains to the synthesis of p-menthane-3,8-diol.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The two main byproducts in the acid-catalyzed cyclization of citronellal are isopulegol and acetals.[1] Isopulegol is an intermediate in the reaction, and its presence in the final product often indicates an incomplete reaction.[2][3] Acetals can form from the condensation reaction between the desired p-menthane-3,8-diol product and unreacted citronellal.[1][4]
Q3: How can I minimize the formation of these byproducts?
A3: To minimize isopulegol, ensure sufficient reaction time and optimal temperature to promote its hydration to p-menthane-3,8-diol. To reduce acetal formation, it is crucial to control the reaction conditions, such as using a lower concentration of the acid catalyst. For instance, using a sulfuric acid concentration between 0.02 and 0.5 wt. % has been shown to significantly decrease the production of acetal byproducts.
Q4: What is the general reaction mechanism for the synthesis of p-menthane-3,8-diol from citronellal?
A4: The synthesis proceeds via an acid-catalyzed intramolecular Prins reaction. The aldehyde group in citronellal is first protonated by the acid catalyst. This is followed by the cyclization of the molecule, where the double bond attacks the protonated carbonyl, forming a carbocation intermediate. This intermediate is then hydrated to yield p-menthane-3,8-diol. Isopulegol is a key intermediate in this process.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of citronellal | - Insufficient reaction time or temperature.- Low concentration or activity of the acid catalyst. | - Increase the reaction time or temperature within the recommended range (e.g., 50-60°C).[1][4]- If using a solid acid catalyst, ensure it is properly activated. For liquid acids, consider a slight increase in concentration, but be mindful of byproduct formation. |
| High levels of isopulegol in the product | - Incomplete hydration of the isopulegol intermediate.- Reaction conditions favoring the cyclization but not the subsequent hydration. | - Increase the reaction time to allow for the complete conversion of isopulegol.- Ensure an adequate amount of water is present in the reaction medium to facilitate hydration. |
| Significant formation of acetal byproducts | - High concentration of the acid catalyst.- High reaction temperature. | - Reduce the concentration of the acid catalyst. Concentrations of sulfuric acid in the range of 0.25% are often effective.[4]- Lower the reaction temperature. |
| Difficulty in crystallizing the final product | - Presence of impurities (unreacted citronellal, isopulegol, acetals) that inhibit crystallization.- Inappropriate solvent or temperature for crystallization. | - Purify the crude product before crystallization, for example, by column chromatography.- Use a suitable solvent for crystallization, such as n-heptane, and cool to a low temperature (e.g., -50°C) for a sufficient duration.[4] |
| Product is an oil instead of a solid | - The product may be a mixture of cis and trans isomers of p-menthane-3,8-diol, which can have a lower melting point than the pure isomers.- Presence of byproducts. | - Analyze the isomeric ratio using techniques like GC or NMR.- Purify the product to remove byproducts that may be acting as impurities and depressing the melting point. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product and Byproduct Yields
| Catalyst | Temperature (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diol Selectivity (%) | Acetal Byproduct (%) | Reference |
| 0.25% Sulfuric Acid | 50 | 11 | 97.9 | 92.3 | 2.7 | [4] |
| Lignin-derived Carbon Acid | 50 | 24 | 97 | 89 | Not Reported | [2] |
| Sulfuric Acid | Not Specified | 6 | 97.5 | 73.9 | 18.6 | |
| 0.75% Sulfuric Acid | 60 | 6 | 98.5 | 95.6 | Not Reported | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of p-Menthane-3,8-diol
This protocol is a synthesis of procedures described in the literature.[4][5]
1. Materials:
-
(±)-Citronellal (≥95%)
-
Sulfuric acid (0.25% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
n-Heptane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
2. Reaction Procedure:
-
Prepare a 0.25% (w/w) aqueous solution of sulfuric acid.
-
To a round-bottom flask, add the aqueous sulfuric acid solution.
-
Begin stirring and heat the solution to 50°C.
-
Slowly add citronellal to the heated acid solution over a period of about 1 hour.
-
Maintain the reaction mixture at 50°C with vigorous stirring for 11 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature. The organic layer should separate from the aqueous layer.
-
Separate the organic layer using a separatory funnel.
-
Neutralize the organic layer by washing it with a 5% sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent (if any was used) and any remaining volatile impurities can be removed under reduced pressure using a rotary evaporator.
4. Crystallization:
-
Dissolve the crude product in a minimal amount of warm n-heptane.
-
Cool the solution to a low temperature (-50°C) and allow it to stand for 20 hours to induce crystallization.[4]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold n-heptane.
-
Dry the crystals under vacuum to obtain pure p-menthane-3,8-diol.
Visualizations
Caption: Synthesis of p-menthane-3,8-diol from citronellal.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal using a polymer-supported scandium triflate catalyst - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for p-menthane-1,2-diol synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of p-menthane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are p-menthenes, which are monoterpenes containing a cyclohexene ring. The most frequently used precursors are limonene and α-terpinene due to their commercial availability.
Q2: What are the primary synthetic routes to obtain this compound?
A2: The primary synthetic route is the dihydroxylation of the double bond in a suitable p-menthene precursor. This is typically achieved using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These methods generally result in syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond.[1][2][3] An alternative route involves the epoxidation of the alkene followed by acid-catalyzed hydrolysis to yield the anti-diol.
Q3: What is the difference between using Osmium Tetroxide and Potassium Permanganate for dihydroxylation?
A3: Osmium tetroxide is a highly reliable and efficient reagent for syn-dihydroxylation, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation.[1][4] This method generally provides high yields and is very selective.[3] Potassium permanganate is a less expensive alternative but is a stronger oxidizing agent. Reactions with KMnO₄ must be carefully controlled (cold, dilute, and basic conditions) to prevent over-oxidation and cleavage of the resulting diol.[3][5]
Q4: How can I achieve stereoselectivity in the synthesis of this compound?
A4: For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is the method of choice. This technique employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derivatives of dihydroquinidine or dihydroquinine, to direct the dihydroxylation to a specific face of the double bond, resulting in a high enantiomeric excess of one stereoisomer.[1]
Troubleshooting Guides
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the quality and activity of your oxidizing agent. OsO₄ solutions should be properly stored to prevent decomposition. KMnO₄ solutions should be freshly prepared. |
| Sub-optimal Reaction Temperature | For KMnO₄ reactions, maintain a low temperature (typically 0-5 °C) to prevent over-oxidation. For OsO₄ reactions, ensure the temperature is appropriate for the specific protocol being followed. |
| Incorrect pH (for KMnO₄ reactions) | The reaction with KMnO₄ should be conducted under basic conditions (pH > 8) to prevent oxidative cleavage of the diol.[2][6] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration. |
| Poor Quality Starting Material | Ensure the purity of the starting p-menthene. Impurities can interfere with the reaction. |
Problem 2: Formation of multiple products and impurities.
| Possible Cause | Suggested Solution |
| Over-oxidation (especially with KMnO₄) | Use cold, dilute, and basic KMnO₄ solution.[3][5] Reduce the reaction time and monitor carefully. The formation of ketones or carboxylic acids indicates oxidative cleavage. |
| Side reactions with limonene | Limonene has two double bonds. While the endocyclic double bond is generally more reactive towards dihydroxylation, some reaction at the exocyclic double bond can occur. Use a selective dihydroxylation method or protect the exocyclic double bond if necessary. |
| Formation of stereoisomers | If a mixture of diastereomers is formed, their separation can be challenging. Use a stereoselective method like the Sharpless asymmetric dihydroxylation if a specific stereoisomer is desired.[1] |
| Autoxidation of Limonene | Limonene can undergo autoxidation in the presence of air, leading to products like limonene oxide, carveol, and carvone.[7] Use fresh, purified limonene and consider running the reaction under an inert atmosphere. |
Problem 3: Difficulty in purifying the this compound product.
| Possible Cause | Suggested Solution |
| Similar polarities of product and byproducts | Column chromatography is a common method for purification.[8][9][10][11][12] A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the diol from less polar impurities. |
| Product is a solid that is difficult to handle | Recrystallization from a suitable solvent system can be an effective purification method for solid diols. |
| Residual oxidizing agent | Ensure the reaction is properly quenched to remove any remaining oxidizing agent before workup and purification. For OsO₄ reactions, a reducing agent like sodium bisulfite is used. For KMnO₄, the manganese dioxide byproduct needs to be filtered off. |
Experimental Protocols
Protocol 1: Syn-dihydroxylation of Limonene using Osmium Tetroxide (Upjohn Conditions)
This protocol is a general guideline and may require optimization.
Materials:
-
(R)-(+)-Limonene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (4% solution in water)
-
Acetone
-
Water
-
Sodium bisulfite
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (R)-(+)-limonene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents) to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound.
Protocol 2: Syn-dihydroxylation of α-Terpinene using Potassium Permanganate
This protocol requires careful temperature control to avoid over-oxidation.
Materials:
-
α-Terpinene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
Ethanol
-
Celite or filter aid
Procedure:
-
Dissolve α-terpinene (1 equivalent) in a suitable solvent like ethanol or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (1.2 equivalents) and a small amount of sodium hydroxide in water.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the cold KMnO₄ solution to the vigorously stirred α-terpinene solution, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄.
-
Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extract the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Dihydroxylation Reagents for this compound Synthesis
| Parameter | Osmium Tetroxide (Upjohn) | Potassium Permanganate |
| Stereoselectivity | syn-addition | syn-addition |
| Typical Yield | High | Moderate to low |
| Key Side Reactions | Minimal if reaction is clean | Over-oxidation to ketones/carboxylic acids |
| Cost | High (OsO₄ is expensive) | Low |
| Toxicity | High (OsO₄ is highly toxic and volatile) | Moderate |
| Reaction Conditions | Catalytic OsO₄, stoichiometric co-oxidant (NMO) | Cold, dilute, basic solution |
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: A typical experimental workflow for synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. columbia.edu [columbia.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of p-Menthane-1,2-diol Diastereomers
Welcome to the technical support center for the purification of p-menthane-1,2-diol diastereomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the separation and purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor or no separation of my this compound diastereomers on a silica gel column?
A1: Poor separation on silica gel is a common issue. Here are several factors to consider and troubleshoot:
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Mobile Phase Polarity: The polarity of your eluent system is critical. If the polarity is too high, both diastereomers will elute quickly with little separation. If it's too low, they may not move from the baseline. You may need to systematically screen different solvent systems.
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Co-elution: Diastereomers can have very similar polarities, leading to co-elution. Visualizing spots on a TLC plate under a UV lamp or with staining solutions (like potassium permanganate) can help confirm if you are achieving any separation.[1]
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Column Overloading: Loading too much sample onto the column can cause band broadening and prevent effective separation. Try reducing the amount of crude mixture applied to the column.
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Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
Troubleshooting Steps:
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Optimize the Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A common mobile phase for separating similar diols is a mixture of n-hexane and ethyl acetate.[2] Systematically test different ratios (e.g., 9:1, 8:2, 4:1 v/v).
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Try a Different Stationary Phase: If silica gel is ineffective, consider other normal-phase media like alumina or explore reversed-phase chromatography.
-
Consider Derivatization: Converting the diols into diastereomeric esters or amides can exaggerate the stereochemical differences, making them easier to separate by chromatography.[3][4]
Q2: My TLC analysis shows only one spot. Does this mean my product is pure?
A2: Not necessarily. A single spot on a TLC plate can be misleading, especially with diastereomers which often have very similar Rf values.[1]
-
Developing Solvent System: The chosen solvent system may not be capable of resolving the two diastereomers.
-
Visualization: Some visualization techniques might not be sensitive enough to distinguish between two very close spots.
To confirm purity, it is essential to use multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) offers much higher resolution than TLC. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also crucial for confirming the presence of a single diastereomer.[2]
Q3: I am struggling with fractional crystallization. What can I do to improve the separation?
A3: Fractional crystallization relies on differences in the solubility of diastereomers in a particular solvent.
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve one diastereomer significantly better than the other at a given temperature. You may need to screen various solvents or solvent mixtures.
-
Cooling Rate: Slow, controlled cooling is crucial. Rapid cooling can cause both diastereomers to precipitate out of solution together.
-
Seeding: Introducing a seed crystal of the desired pure diastereomer can promote the crystallization of that specific isomer.
A patented method for a related compound, p-menthane-3,8-diol, involves crystallization from an aliphatic hydrocarbon solvent (like n-hexane) by cooling to temperatures between -10°C and -70°C.[5]
Q4: How can I improve the separation of my diastereomers using HPLC?
A4: HPLC is a powerful tool for separating diastereomers. If you are facing challenges, consider the following:[6]
-
Column Choice: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective. The choice depends on the polarity of your compounds. For diols, a normal-phase column (e.g., silica or diol-bonded) is often a good starting point.[4][6]
-
Mobile Phase Optimization: For NP-HPLC, mixtures of hexane/isopropanol or hexane/ethyl acetate are common. For RP-HPLC, methanol/water or acetonitrile/water gradients are typically used. Fine-tuning the solvent ratio is key to achieving baseline separation.[7]
-
Derivatization: As with column chromatography, derivatizing the diols can significantly improve separation. Esterification with a chiral agent like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) creates diastereomeric esters that are often easily separable on a standard silica gel HPLC column.[3][4]
Data Presentation: Purification Parameters
The following tables summarize key data for the purification and characterization of p-menthane diols and related compounds.
Table 1: Chromatographic Separation Conditions for p-Menthane Diol Isomers
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | Silica Gel Column Chromatography | [2] |
| Stationary Phase | Silica Gel 60 | [2] |
| Mobile Phase | n-hexane: ethyl acetate (4:1 v/v) | [2] |
| Sample Monitoring | Thin Layer Chromatography (TLC) |[2] |
Table 2: Physical and Spectral Data for this compound and a Related Diol
| Property | This compound | trans-p-menthane-3,8-diol | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | [8],[2] |
| Molecular Weight | 172.26 g/mol | - | [8] |
| Melting Point | - | 74 °C | [2] |
| IR (KBr) ν (cm⁻¹) | - | 3270 (O-H stretch) | [2] |
| ¹³C NMR (δ, ppm) | - | 20.27, 22.26, 25.22, 28.29, 28.52, 34.74, 48.8, 66.15, 71.52 |[2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted for the separation of cis and trans isomers of p-menthane diols.[2]
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 cm x 2 cm).
-
Prepare a slurry of silica gel 60 in the mobile phase (n-hexane:ethyl acetate 4:1 v/v).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, maintaining a constant and slow flow rate.
-
Collect fractions of a fixed volume (e.g., 10-15 mL) in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which fractions contain the separated diastereomers.
-
Combine the pure fractions of each diastereomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified diol.
-
Protocol 2: Purification by Fractional Crystallization
This protocol is based on methods used for purifying related p-menthane diols.[5]
-
Dissolution:
-
Dissolve the crude diastereomeric mixture in a suitable aliphatic hydrocarbon solvent (e.g., n-hexane) at room temperature or with gentle warming. Use the minimum amount of solvent required to fully dissolve the solid.
-
-
Cooling:
-
Slowly cool the solution in a controlled manner. For p-menthane diols, cooling to low temperatures (e.g., -25°C) is often effective.[2] Place the flask in a freezer or a cooling bath. Avoid rapid cooling.
-
-
Crystallization:
-
Allow the solution to stand undisturbed for an extended period (e.g., 24-48 hours) to allow crystals to form. The less soluble diastereomer should crystallize out first.
-
-
Isolation:
-
Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Purity Check:
-
Dry the crystals and check their purity using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR). The mother liquor can be concentrated and subjected to further crystallization steps to recover more of the product.
-
Visualizations
Caption: General workflow for purification and analysis.
Caption: Decision tree for troubleshooting poor separation.
Caption: Interplay of different purification methods.
References
- 1. rsc.org [rsc.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H20O2 | CID 36574 - PubChem [pubchem.ncbi.nlm.nih.gov]
"improving yield and purity in p-menthane-1,2-diol synthesis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-menthane-1,2-diol, with a focus on improving both yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely adopted method is the acid-catalyzed intramolecular Prins cyclization of citronellal.[1] This reaction is typically performed using a dilute aqueous solution of a strong Brønsted acid, such as sulfuric acid, to convert citronellal into a mixture of cis- and trans-p-menthane-3,8-diol.[2]
Q2: Which reaction parameters are most critical for maximizing yield and purity?
A2: The key parameters that significantly influence the reaction's outcome are:
-
Acid Concentration: Lower concentrations are crucial. High acid concentrations (e.g., above 1.0 wt.%) can lead to the formation of by-products like acetals, which reduces the purity and selectivity of the desired diol.[3] Optimal concentrations are often reported in the range of 0.02 to 0.5 wt.%.[3]
-
Reaction Temperature: Temperature control is vital. An optimal range of 50-60°C is frequently cited to achieve high conversion and yield.[4][5] Temperatures that are too high can increase the rate of side reactions and decrease overall efficiency.[5]
-
Reaction Time: The ideal duration depends on other parameters, but studies show optimal yields after 5 to 11 hours.[4][6] Monitoring the reaction progress is recommended to prevent the degradation of the product or the formation of further byproducts over extended periods.
Q3: What are the primary byproducts in this synthesis, and how can their formation be minimized?
A3: The main byproducts are isopulegol and acetals formed from the condensation of p-menthane-3,8-diol with citronellal.[2][3]
-
Acetal Formation: This is favored by high acid concentrations. To minimize this, use a sulfuric acid concentration of 0.5% or lower.[3]
-
Isopulegol Formation: This can be influenced by the type of catalyst used. Weaker acid sites, such as those on lignin-derived carbon acid catalysts, have been shown to favor the formation of p-menthane-3,8-diol over isopulegol.[7]
Q4: What is the typical stereochemical outcome (cis/trans ratio), and can the isomers be separated?
A4: The synthesis typically yields a mixture of cis and trans isomers, with the cis-isomer often being the kinetic product and the trans-isomer the thermodynamic product.[2] The cis/trans ratio is commonly around 2:1 (or approximately 65:35).[3][4] Separation of the purified cis- and trans-PMD fractions can be achieved using column chromatography.[4]
Q5: Are there any "greener" or alternative catalysts to sulfuric acid?
A5: Yes, research has explored more environmentally friendly catalysts. Sustainable carbon acid catalysts derived from alkaline lignin have demonstrated high citronellal conversion (97%) and a high p-menthane-3,8-diol yield (86%) in water.[7] Another approach involves using CO2 dissolved in water, which forms carbonic acid in situ, to catalyze the cyclization without other additives.[2]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conversion of Citronellal | Reaction time is too short or temperature is too low. | Increase the reaction time, monitoring progress hourly after the first few hours. Ensure the temperature is maintained within the optimal 50-60°C range.[5] |
| Low acid concentration is resulting in a very slow reaction rate. | While high concentrations are detrimental, a concentration below 0.15% may significantly slow the synthesis rate.[4] Consider a modest increase to the 0.25% range. | |
| Low Yield of this compound | Suboptimal reaction conditions are favoring byproduct formation. | Optimize the reaction temperature and acid concentration. A temperature of 60°C and a sulfuric acid concentration of 0.75% have been shown to produce a yield of 95.6%.[5] |
| Inefficient purification and isolation process. | The purification method is critical for the final yield. Use an aliphatic hydrocarbon solvent (e.g., n-heptane) for extraction, followed by crystallization at a very low temperature (-40°C to -60°C) to maximize the recovery of the solid diol.[2][3] | |
| Low Purity (High Contamination with Byproducts) | Acid concentration is too high, promoting acetal formation. | Reduce the sulfuric acid concentration to the 0.02-0.5 wt.% range. This has been shown to dramatically decrease acetal production to less than 5%.[3] |
| Reaction temperature is too high. | Lowering the temperature to 50°C can improve selectivity for the desired diol and reduce byproduct formation.[4][6] | |
| Difficulty Achieving Crystallization | Crystallization temperature is not low enough. | For effective crystallization from n-heptane, the solution must be cooled to temperatures of -10°C or less, with a range of -45°C to -55°C being preferable.[3] |
| Incorrect solvent used for extraction/crystallization. | Aliphatic hydrocarbon solvents with 5 to 8 carbon atoms are recommended. n-Heptane is a commonly cited and effective choice.[2][3] |
Section 3: Data on Reaction Parameters
The following tables summarize quantitative data from various studies to illustrate the impact of key experimental parameters.
Table 1: Effect of Sulfuric Acid Concentration on Selectivity and Byproduct Formation (Data adapted from patent literature)[3]
| H₂SO₄ Conc. (wt.%) | Selectivity for p-Menthane-3,8-diol (%) | Acetal Byproduct Formation (%) |
| 10.0 | 66.2 | 25.4 |
| 5.0 | 73.8 | 21.2 |
| 3.0 | 78.8 | 14.8 |
| 1.0 | 86.7 | 8.5 |
| 0.5 | 89.5 | 4.8 |
| 0.25 | 92.3 | 2.1 |
| 0.1 | 91.8 | 2.5 |
| 0.02 | 88.2 | 3.1 |
Table 2: Effect of Reaction Temperature and Time on Yield and Conversion (Data adapted from a 2021 study)[5]
| Temperature (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diol Yield (%) |
| 40 | 6 | 76.8 | 75.4 |
| 60 | 4 | 96.2 | 84.3 |
| 60 | 5 | 97.8 | 91.5 |
| 60 | 6 | 98.5 | 95.6 |
| 60 | 7 | 98.6 | 88.4 |
| 80 | 6 | 98.9 | 61.8 |
Section 4: Experimental Protocols
Protocol 1: Optimized Synthesis via Sulfuric Acid Catalysis
This protocol is based on optimized conditions reported for high yield and purity.[2][5][6]
-
Preparation: Prepare a 0.25 wt.% aqueous solution of sulfuric acid.
-
Reaction Setup: Add the aqueous sulfuric acid solution to a jacketed glass reactor equipped with a mechanical stirrer and temperature controller.
-
Heating: Heat the acid solution to the reaction temperature of 50-60°C with vigorous stirring.
-
Addition of Citronellal: Slowly add citronellal to the heated acid solution over a period of approximately 1 hour. A typical weight ratio is 1:2 of citronellal to aqueous acid solution.[5]
-
Reaction: Maintain the reaction mixture at the set temperature under continuous stirring for 6 to 11 hours. Monitor the reaction's progress periodically by taking small samples for analysis (e.g., via gas chromatography).
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of a base (e.g., 25% sodium hydroxide solution) to neutralize the sulfuric acid until the aqueous phase is alkaline (pH ~12).[3]
Protocol 2: Purification by Low-Temperature Crystallization
This protocol describes an effective method for isolating high-purity p-menthane-3,8-diol from the reaction mixture.[2][3]
-
Extraction: Add an aliphatic hydrocarbon solvent (e.g., n-heptane) to the neutralized reaction mixture from Protocol 1. Stir vigorously to extract the organic products.
-
Phase Separation: Stop stirring and allow the layers to separate. Recover the organic phase (top layer).
-
Washing: Wash the organic phase with water to remove any remaining salts or impurities. Separate and retain the organic phase.
-
Drying (Optional but Recommended): Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate, then filter.
-
Crystallization: Place the organic extract in a vessel suitable for low temperatures. Cool the solution to between -45°C and -55°C and hold for at least 20 hours.[2][3] This will induce the crystallization of p-menthane-3,8-diol.
-
Isolation: Collect the resulting crystals by cold filtration and wash them with a small amount of pre-chilled solvent (n-heptane).
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent. The resulting product should be high-purity p-menthane-3,8-diol.[3][6]
Section 5: Visualized Workflows and Pathways
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationships between key reaction parameters and outcomes.
Caption: Simplified reaction pathway for this compound and major byproducts.
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
"stability and degradation of p-menthane-1,2-diol under acidic conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-menthane-1,2-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound in an acidic environment?
Under acidic conditions, this compound, as a vicinal diol, is expected to undergo a pinacol rearrangement.[1][2][3][4][5][6][7][8][9] This acid-catalyzed reaction involves the protonation of one hydroxyl group, its departure as a water molecule to form a carbocation, followed by a 1,2-migration of an alkyl or hydride group to yield a ketone or an aldehyde.[1][2][3] For cyclic diols like this compound, this rearrangement can lead to ring expansion or contraction.[1][10]
Q2: What are the likely degradation products of this compound under acidic conditions?
The specific degradation products will depend on which hydroxyl group is protonated and which group migrates. Given the structure of this compound, the pinacol rearrangement could lead to the formation of various ketones. The stability of the intermediate carbocation will determine the major product. The formation of a more stable carbocation is the driving force for the initial dehydration step.[3][11] Subsequent rearrangement is driven by the formation of a resonance-stabilized oxonium ion, which is a protonated ketone.[1][2]
Q3: What analytical techniques are recommended for studying the degradation of this compound?
Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for identifying and quantifying the degradation products of this compound.[12][13][14][15] High-performance liquid chromatography (HPLC) can also be employed, particularly for monitoring the disappearance of the starting material and the appearance of products over time. For structural elucidation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable.
Q4: How do factors like acid concentration and temperature affect the degradation rate?
The rate of the pinacol rearrangement is dependent on both acid concentration and temperature. Higher acid concentrations will lead to a faster rate of protonation of the hydroxyl group, thus increasing the overall reaction rate. Similarly, higher temperatures will increase the kinetic energy of the molecules, leading to a faster reaction rate. However, excessively harsh conditions (high acid concentration and high temperature) may lead to the formation of undesired side products or further degradation.[2]
Troubleshooting Guides
Issue 1: The degradation reaction is not proceeding or is very slow.
-
Possible Cause: Insufficient acid concentration or low temperature.
-
Solution: Gradually increase the concentration of the acid catalyst. Ensure the reaction is being conducted at an appropriate temperature. For many pinacol rearrangements, gentle heating is required.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The choice of solvent can influence the reaction rate. Ensure a solvent is used that can solubilize the diol and is stable under the acidic conditions.
-
Issue 2: A complex mixture of products is being formed.
-
Possible Cause: The reaction conditions are too harsh.
-
Solution: Reduce the acid concentration and/or the reaction temperature. This can help to improve the selectivity of the reaction towards the desired rearranged product.[2]
-
-
Possible Cause: Presence of impurities in the starting material.
-
Solution: Ensure the this compound starting material is of high purity. Impurities can lead to side reactions and a complex product mixture.
-
Issue 3: Difficulty in identifying the degradation products.
-
Possible Cause: Lack of appropriate analytical standards.
-
Solution: If standards for the expected degradation products are not commercially available, they may need to be synthesized. Alternatively, detailed structural elucidation using techniques like GC-MS with fragmentation analysis and NMR spectroscopy will be necessary.
-
-
Possible Cause: Thermal degradation during analysis.
Data Presentation
Table 1: Effect of pH on the Degradation of this compound at a Constant Temperature
| pH | Reaction Time (hours) | % this compound Remaining | Major Degradation Product(s) | Yield of Major Product(s) (%) |
| 1 | ||||
| 3 | ||||
| 5 |
Table 2: Effect of Temperature on the Degradation of this compound at a Constant pH
| Temperature (°C) | Reaction Time (hours) | % this compound Remaining | Major Degradation Product(s) | Yield of Major Product(s) (%) |
| 25 | ||||
| 50 | ||||
| 75 |
Experimental Protocols
General Protocol for Acid-Catalyzed Degradation Study of this compound
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare aqueous solutions of a strong acid (e.g., sulfuric acid, hydrochloric acid) at various concentrations to achieve the desired pH values.
-
-
Degradation Experiment:
-
In a reaction vessel, combine the this compound stock solution with the acidic solution at a specific ratio.
-
Maintain the reaction mixture at a constant temperature using a water bath or heating block.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
Sample Preparation for Analysis:
-
Quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the organic components from the aqueous mixture using an appropriate solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
If necessary, derivatize the analytes to improve their volatility and chromatographic behavior for GC-MS analysis. For diols, phenylboronic esterification can be a suitable method.[12]
-
-
Analysis:
-
Analyze the prepared samples by GC-MS to identify and quantify the remaining this compound and the formed degradation products.
-
Use an internal standard for accurate quantification.
-
Mandatory Visualizations
Caption: Proposed pinacol rearrangement pathway for this compound under acidic conditions.
Caption: General experimental workflow for studying the degradation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chegg.com [chegg.com]
- 10. Pinacol Rearrangement [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pure.tue.nl [pure.tue.nl]
- 15. researchgate.net [researchgate.net]
- 16. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Resolution of Racemic p-Menthane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective resolution of racemic p-menthane-1,2-diol, primarily through enzymatic kinetic resolution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why is the conversion of my kinetic resolution low?
Answer: Low conversion in the kinetic resolution of this compound can stem from several factors. Primarily, issues with enzyme activity are a common cause. This can be due to improper storage, handling, or the use of a non-optimal enzyme for the specific substrate. The choice of solvent and acyl donor also plays a critical role; a solvent that denatures the enzyme or an acyl donor that reacts poorly will hinder the reaction. Additionally, reaction conditions such as temperature and pH must be optimized for the specific lipase being used. Sub-optimal conditions can significantly reduce enzyme efficacy. To address low conversion, it is recommended to:
-
Verify Enzyme Activity: Test the enzyme with a standard substrate to confirm its activity.
-
Screen Enzymes: Test a variety of commercially available lipases, as their selectivity and activity can vary greatly with the substrate.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and acyl donor to find the optimal combination for this compound.
-
Check for Inhibitors: Ensure that the starting material and solvent are free from impurities that could inhibit the enzyme.
Question: What are the primary reasons for low enantioselectivity (low ee%)?
Answer: Low enantioselectivity, or a low enantiomeric excess (ee%), indicates that the enzyme is not effectively discriminating between the two enantiomers of this compound. Several factors can contribute to this issue. The intrinsic selectivity of the chosen lipase for the specific substrate is a primary determinant. If the enzyme's active site does not provide a sufficiently different steric or electronic environment for the two enantiomers, the resolution will be poor. The reaction conditions also play a crucial role. For instance, running the reaction to a conversion significantly higher than 50% will inherently lead to a decrease in the enantiomeric excess of the remaining substrate and product. The choice of acyl donor and solvent can also influence the enzyme's conformation and, consequently, its enantioselectivity. To improve enantioselectivity:
-
Enzyme Selection: Screen a panel of different lipases to identify one with high selectivity for this compound. Lipases from Pseudomonas cepacia (PSL-C) and Candida antarctica Lipase B (CALB) are often good starting points for diol resolutions.[1][2]
-
Control Conversion: Monitor the reaction closely and aim to stop it as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted diol and the acylated product.
-
Optimize Acyl Donor and Solvent: Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate) and solvents (e.g., MTBE, toluene, hexane) as these can significantly impact enantioselectivity.[1]
-
Temperature Optimization: Vary the reaction temperature, as lower temperatures can sometimes enhance enantioselectivity, although this may come at the cost of a slower reaction rate.
Question: How can I effectively separate the unreacted diol from the monoacylated product after the reaction?
Answer: The separation of the remaining this compound from its monoacylated product is typically achieved using standard chromatographic techniques. Due to the difference in polarity between the diol (more polar) and the monoester (less polar), column chromatography on silica gel is a highly effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, will typically allow for the clean separation of the two compounds. Thin-layer chromatography (TLC) should be used beforehand to determine the optimal solvent system for separation. For larger scale preparations, flash chromatography can be employed.
Question: What is the best method for determining the enantiomeric excess (ee%) of my resolved products?
Answer: The most common and reliable method for determining the enantiomeric excess of the resolved this compound and its acylated product is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. It is often necessary to screen different chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phases (typically mixtures of hexane and isopropanol) to achieve baseline separation of the enantiomers. Alternatively, Gas Chromatography (GC) with a chiral column can also be used, particularly if the compounds are sufficiently volatile. For GC analysis, derivatization of the diol and monoester to more volatile species may be necessary.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the enantioselective resolution of this compound.
What is enzymatic kinetic resolution?
Enzymatic kinetic resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. It relies on the use of a chiral catalyst, in this case, an enzyme (typically a lipase), which reacts at a different rate with each enantiomer. In the context of this compound, the lipase will preferentially acylate one enantiomer over the other. If the reaction is stopped at approximately 50% conversion, the reaction mixture will contain one enantiomer of the diol in high enantiomeric excess and the monoacylated product of the other enantiomer, also in high enantiomeric excess.
Which enzymes are commonly used for the kinetic resolution of 1,2-diols?
Lipases are the most widely used enzymes for the kinetic resolution of 1,2-diols due to their broad substrate acceptance, commercial availability, and high chemo-, regio-, and enantioselectivity.[1] Commonly successful lipases include:
-
Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435).
-
Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS).
-
Lipase from Pseudomonas fluorescens.
-
Candida rugosa lipase.
The choice of the best enzyme is substrate-dependent, and screening of several lipases is highly recommended for optimizing the resolution of this compound.
What are the most suitable acyl donors for this reaction?
The choice of acyl donor is crucial as it can influence both the reaction rate and the enantioselectivity. For lipase-catalyzed resolutions, activated acyl donors that lead to an irreversible acylation process are preferred. Common and effective acyl donors include:
-
Vinyl acetate: This is a very common choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
-
Isopropenyl acetate: Similar to vinyl acetate, it forms acetone as a byproduct.
-
Acid anhydrides: Anhydrides such as acetic anhydride or butyric anhydride can also be used.
How does the choice of solvent affect the resolution?
The solvent plays a critical role in enzymatic kinetic resolutions by influencing the enzyme's activity and stability. The ideal solvent should solubilize the substrate and product without denaturing the enzyme. Common solvents for lipase-catalyzed resolutions include:
-
Ethers: such as methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF).
-
Hydrocarbons: such as hexane, heptane, and toluene.
-
Halogenated solvents: such as dichloromethane.
The optimal solvent must be determined empirically for the resolution of this compound. It is advisable to screen a range of solvents with varying polarities.
Data Presentation
Table 1: Common Enzymes and Acyl Donors for Kinetic Resolution of 1,2-Diols
| Enzyme | Common Acyl Donors | Typical Solvents |
| Candida antarctica Lipase B (CALB) | Vinyl acetate, Isopropenyl acetate, Acetic anhydride | Toluene, MTBE, Hexane |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate, Vinyl butyrate | MTBE, Diisopropyl ether |
| Pseudomonas fluorescens Lipase | Vinyl acetate | Toluene, Hexane |
| Candida rugosa Lipase | Acetic anhydride, Vinyl acetate | Biphasic systems (e.g., buffer/organic) |
Experimental Protocols
Generalized Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a general starting point and should be optimized for the specific substrate and desired outcome.
-
Preparation of the Reaction Mixture:
-
To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., MTBE, 10-20 mL per mmol of diol), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.).
-
-
Enzyme Addition:
-
Add the selected lipase (e.g., Pseudomonas cepacia lipase, typically 10-50% by weight of the substrate). The optimal amount should be determined experimentally.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at or near 50% conversion.
-
-
Work-up:
-
Once the desired conversion is reached, filter off the enzyme.
-
Wash the enzyme with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
-
Purification:
-
Purify the resulting mixture of unreacted diol and monoacylated product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Analysis:
-
Determine the enantiomeric excess of the purified diol and monoester fractions using chiral HPLC or chiral GC.
-
Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.
Caption: Troubleshooting logic for common issues in kinetic resolution experiments.
References
"methods to control cis/trans selectivity in p-menthane-1,2-diol synthesis"
Welcome to the technical support center for the synthesis of p-menthane-1,2-diol. This resource is designed for researchers, chemists, and professionals in drug development. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in controlling the cis/trans selectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound, starting from precursors like limonene or p-cymene, primarily involves three strategic approaches:
-
Syn-dihydroxylation: This method introduces both hydroxyl groups to the same face of the precursor's double bond, resulting in the cis-diol. Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.[1][2][3]
-
Anti-dihydroxylation: This approach adds the hydroxyl groups to opposite faces of the double bond, yielding the trans-diol. It is typically a two-step process involving epoxidation of the alkene followed by acid-catalyzed hydrolysis of the epoxide ring.[3][4]
-
Catalytic Hydrogenation: This method involves the reduction of a diketone precursor, such as 1,2-p-menthanedione, or an aromatic precursor like p-cymene. The stereoselectivity of this reaction is highly dependent on the catalyst, support, and temperature.[5][6][7]
Q2: How can I selectively synthesize cis-p-menthane-1,2-diol?
A2: To favor the formation of the cis isomer, you should employ a syn-dihydroxylation method. The use of osmium tetroxide (OsO₄) is highly reliable for producing syn-diols.[1][2] To reduce toxicity and cost, catalytic amounts of OsO₄ are used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation.[8] Low-temperature catalytic hydrogenation of precursors like p-cymene can also favor the kinetically controlled cis product.[5][6]
Q3: What is the best way to produce trans-p-menthane-1,2-diol?
A3: The most effective route to the trans isomer is through anti-dihydroxylation. This involves a two-step sequence:
-
Epoxidation of a p-menthene precursor using a peroxy acid (e.g., m-CPBA).
-
Hydrolysis of the resulting epoxide. The ring-opening of the epoxide by a nucleophile (like water under acidic conditions) occurs via an SN2-type attack, leading to the trans product.[3][9] Alternatively, high-temperature hydrogenation of precursors such as p-cymene tends to yield the thermodynamically more stable trans isomer.[5][6]
Troubleshooting Guides
| Issue / Observation | Potential Cause | Recommended Solution |
| Low cis/trans selectivity in hydrogenation | Suboptimal Temperature: Temperature is a critical factor in determining the stereochemical outcome of hydrogenation.[5][6] | For cis selectivity, run the reaction at a lower temperature (e.g., 4°C) to favor the kinetic product. For trans selectivity, increase the temperature (e.g., 150°C) to favor the thermodynamic product.[5] |
| Incorrect Catalyst/Support: The choice of metal and its support significantly influences selectivity. | Rhodium on charcoal (Rh/C) has shown excellent efficiency and selectivity. Charcoal is generally a better support than alumina for this transformation.[5][10] | |
| Formation of side products (e.g., carvone, carveol) during dihydroxylation of limonene | Oxidation of Allylic Position: The reagents used for dihydroxylation can sometimes oxidize other positions on the molecule, especially when using limonene as a starting material. | Use milder, more selective reagents. For trans-diols, a two-step epoxidation/hydrolysis is generally more selective than direct oxidation. Biocatalytic methods using specific enzymes like epoxide hydrolases can also offer high selectivity.[11] |
| Low yield in OsO₄-catalyzed dihydroxylation | Overoxidation: Stronger oxidizing conditions can lead to the cleavage of the diol to form dicarbonyl compounds.[2] | Ensure the use of a reliable co-oxidant like NMO in the Upjohn method. Avoid using potassium permanganate, which is more prone to overoxidation.[3][8] |
| Catalyst Poisoning or Deactivation: Impurities in the substrate or solvent can deactivate the osmium catalyst. | Purify the starting materials and use high-purity solvents. Ensure the reaction is run under an inert atmosphere if necessary. | |
| Incomplete hydrolysis of the epoxide intermediate | Insufficient Acid Catalyst or Water: The ring-opening is a hydrolysis reaction that requires both a proton source and water. | Ensure a sufficient amount of aqueous acid is present to catalyze the reaction to completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the epoxide. |
Data Presentation: Controlling Selectivity
The stereochemical outcome of p-menthane synthesis can be significantly influenced by the reaction conditions, particularly in catalytic hydrogenation.
Table 1: Effect of Temperature on Hydrogenation of p-Cymene to p-Menthane using Rh/C Catalyst
| Entry | Temperature (°C) | Pressure (MPa) | Conversion (%) | trans-p-menthane (%) | cis-p-menthane (%) |
| 1 | 4 | 2.75 | >99 | 28 | 72 |
| 2 | 25 | 2.75 | >99 | 38 | 62 |
| 3 | 50 | 2.75 | >99 | 56 | 44 |
| 4 | 100 | 2.75 | >99 | 82 | 18 |
| 5 | 150 | 2.75 | >99 | 91 | 9 |
Data adapted from a study on the solvent-free hydrogenation of p-cymene.[5] This table clearly demonstrates that lower temperatures favor the formation of the cis isomer, while higher temperatures favor the trans isomer.[5][6]
Experimental Protocols
Protocol 1: Selective Synthesis of cis-p-Menthane-1,2-diol via Syn-Dihydroxylation
This protocol is based on the Upjohn dihydroxylation method, which provides a reliable route to cis-diols.
Materials:
-
(R)-(+)-Limonene (or other p-menthene precursor)
-
N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the p-menthene precursor (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add the NMO solution (1.2 eq) to the flask and stir the mixture at room temperature.
-
Slowly add the catalytic amount of OsO₄ solution (0.002 eq) dropwise to the reaction mixture. The solution will typically turn dark brown.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes until the color changes from dark brown to a lighter precipitate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel to yield the pure cis-p-menthane-1,2-diol.
Protocol 2: Selective Synthesis of trans-p-Menthane-1,2-diol via Epoxidation and Hydrolysis
This two-step protocol is a standard method for achieving anti-dihydroxylation.
Step A: Epoxidation of p-Menthene
-
Dissolve the p-menthene precursor (1.0 eq) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide (a mixture of cis/trans isomers), which can be used directly in the next step.
Step B: Acid-Catalyzed Hydrolysis of the Epoxide
-
Dissolve the crude epoxide from Step A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).
-
Stir the mixture at room temperature for 2-4 hours. The hydrolysis of the cis-epoxide is often faster than the trans-epoxide, which can be exploited for kinetic separation.[9]
-
Monitor the reaction by TLC for the disappearance of the epoxide.
-
Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the trans-p-menthane-1,2-diol.
Visualizations
Below are diagrams illustrating the synthetic pathways and experimental workflows discussed.
Caption: Synthetic pathways to cis- and trans-p-menthane-1,2-diol.
Caption: Factors influencing cis/trans selectivity in diol synthesis.
Caption: Experimental workflow for cis-diol synthesis via OsO₄ catalysis.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Upjohn Dihydroxylation [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. cognit.ca [cognit.ca]
- 11. researchgate.net [researchgate.net]
"scale-up considerations for p-menthane-1,2-diol production"
Disclaimer: Detailed experimental data and scale-up considerations for p-menthane-1,2-diol are not extensively available in published literature. The following guide is based on established principles of diol synthesis and information available for the closely related and more widely studied p-menthane-3,8-diol. Researchers should use this information as a starting point and optimize conditions for their specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically starts from a precursor with the p-menthane skeleton and a double bond at the 1,2-position. A common precursor for p-menthane diols is citronellal, which undergoes an acid-catalyzed cyclization. However, to obtain the 1,2-diol, a more direct approach involving the dihydroxylation of a suitable alkene precursor, such as p-menth-1-ene, would be necessary.
Q2: What are the key reaction parameters to control during the synthesis?
Key parameters to control include:
-
Temperature: Influences reaction rate and the formation of by-products. Higher temperatures can lead to dehydration or other side reactions.
-
Catalyst Concentration: The concentration of the acid or oxidizing agent is critical for controlling the reaction rate and selectivity.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can increase by-product formation.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.
-
Agitation: Proper mixing is crucial for ensuring homogeneous reaction conditions, especially in multiphasic systems.
Q3: What are the major challenges in scaling up this compound production?
Scaling up the production of this compound presents several challenges:
-
Heat Management: Exothermic reactions can lead to temperature gradients and localized overheating in large reactors, promoting the formation of by-products. Efficient heat exchange is critical.
-
Mass Transfer: In heterogeneous reactions (e.g., using a solid catalyst or in a biphasic system), ensuring efficient mixing and contact between reactants becomes more challenging at a larger scale.
-
Product Isolation and Purification: Crystallization and chromatographic purification can be more complex and costly at an industrial scale.
-
By-product Formation: Side reactions that are insignificant at the lab scale can become major issues at a larger scale, impacting yield and purity.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Verify Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run to completion.
-
Check Catalyst Activity: Ensure the catalyst is fresh and active. If using an acid catalyst, verify its concentration.
-
-
Sub-optimal Reaction Temperature:
-
Low Temperature: The reaction may be too slow. Consider a modest increase in temperature, while monitoring for by-product formation.
-
High Temperature: Excessive heat can lead to the degradation of the product or the formation of unwanted side products.
-
-
Incorrect Stoichiometry:
-
Double-check the molar ratios of your reactants and catalyst.
-
Issue 2: High Levels of Impurities and By-products
Q: My final product is contaminated with significant amounts of impurities. How can I identify and minimize them?
A: The formation of by-products is a common issue. Common impurities in similar diol syntheses include unreacted starting material, isomeric diols, and dehydration products.
-
Identification: Use analytical techniques like GC-MS or NMR to identify the structure of the main impurities.
-
Minimization Strategies:
-
Temperature Control: As mentioned, high temperatures often favor the formation of by-products. Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
Catalyst Loading: An excessively high catalyst concentration can promote side reactions. Experiment with reducing the catalyst amount.
-
Reaction Time: Stopping the reaction as soon as the starting material is consumed can prevent the formation of degradation products.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
A: Purification of diols can be challenging due to their polarity and potential for forming complex mixtures.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification.
-
Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities dissolved. For similar p-menthane diols, solvents like n-heptane or hexane are used.[1]
-
Cooling Rate: A slow cooling rate generally leads to larger, purer crystals.
-
-
Column Chromatography: For laboratory-scale purification and for separating isomers, silica gel column chromatography is a common method.[2] A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.
Experimental Protocols
Note: The following is a generalized protocol for the synthesis of a p-menthane diol, based on the well-documented synthesis of p-menthane-3,8-diol from citronellal. For this compound, the starting material would need to be p-menth-1-ene, and an appropriate dihydroxylation method (e.g., using osmium tetroxide or potassium permanganate) would be employed.
Generalized Dihydroxylation of p-Menth-1-ene:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-menth-1-ene in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of the oxidizing agent (e.g., a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide as a co-oxidant, or a cold, dilute solution of potassium permanganate).
-
Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting alkene spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., sodium sulfite for osmium tetroxide, or sodium bisulfite for potassium permanganate).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by crystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of p-Menthane-3,8-diol from Citronellal (for reference)
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Catalyst | 0.25% H₂SO₄ | 80 | >95 | [3] |
| Temperature | 50°C | 76.09 | 96.38 | [2] |
| Reaction Time | 5 hours | 76.09 | 96.38 | [2] |
| Solvent | Water | 86 | - | [4] |
Note: The data above is for the synthesis of p-menthane-3,8-diol and should be used as a general guideline for optimizing the synthesis of this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for p-Menthane-1,2-diol
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of p-menthane-1,2-diol, a compound with potential applications in various pharmaceutical formulations. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique.
Data Presentation: A Comparative Analysis
The following table summarizes typical performance characteristics for the validation of analytical methods for diols, such as this compound, using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). These values are representative of what can be expected based on analyses of structurally similar compounds.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Precision (RSD %) | < 2% | < 1% |
| Limit of Detection (LOD) | ng level | pg to fg level |
| Limit of Quantification (LOQ) | ng level | pg to fg level |
| Specificity | Good, but potential for co-elution | Excellent, based on mass-to-charge ratio |
| Robustness | Good | Good |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of similar diol compounds and can be adapted for the specific validation of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
a. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable organic solvent, such as ethanol or methanol, to a known concentration.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
For derivatization, which can improve peak shape and thermal stability, the sample can be treated with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Inject a known volume of the final solution into the GC-FID system.
b. Chromatographic Conditions:
-
Instrument: Agilent 6890 Series Gas Chromatograph or equivalent.[1]
-
Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is a good choice for analyzing diols to minimize peak tailing.[2] A non-polar column like a poly(dimethylsiloxane) phase can also be used.[2]
-
Injector: Split/splitless inlet, operated in split mode.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) maintained at 250°C.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides higher specificity and sensitivity, making it ideal for impurity profiling and trace-level quantification.
a. Sample Preparation:
Sample preparation is similar to the GC-FID method. However, for trace analysis, a pre-concentration step may be necessary. Derivatization with phenylboronic acid can also be employed to form stable esters, enhancing chromatographic performance and providing characteristic mass spectra.[4]
b. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of polar analytes, similar to that used for GC-FID.
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: Similar to the GC-FID method, but may be optimized for better separation of trace impurities.
-
Carrier Gas: Helium is preferred for GC-MS.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte and known impurities.
-
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5]
References
- 1. agilent.com [agilent.com]
- 2. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 3. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of p-Menthane-1,2-diol and p-Menthane-3,8-diol for Researchers and Drug Development Professionals
In the landscape of terpenoid research, p-menthane diols represent a class of compounds with significant potential in various applications, from insect repellents to pharmaceuticals. This guide provides a detailed comparative study of two specific isomers: p-menthane-1,2-diol and p-menthane-3,8-diol (PMD). While PMD is a well-researched compound with established applications, data on this compound is notably scarce, highlighting a significant gap in the current scientific literature.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of these diols. Both are colorless organic compounds with the same molecular formula and molar mass. However, the positioning of the hydroxyl groups on the p-menthane backbone influences their physical properties.
| Property | This compound | p-Menthane-3,8-diol (PMD) |
| Molecular Formula | C₁₀H₂₀O₂[1] | C₁₀H₂₀O₂[2][3] |
| Molar Mass | 172.26 g/mol [1] | 172.268 g/mol [2][3] |
| IUPAC Name | 1-methyl-4-propan-2-ylcyclohexane-1,2-diol[1] | 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[2][3] |
| Density | Data not available | 1.009 g/cm³[3][] |
| Boiling Point | Data not available | 266.00 to 268.00 °C at 760.00 mm Hg[][5] |
| Melting Point | Data not available | 34.00 to 35.00 °C[5] (cis-isomer: 67°C[6]) |
| Solubility | Soluble in water | Soluble in 65% alcohol[] |
| Natural Occurrence | Potentially in wild celery | Small quantities in the essential oil of Corymbia citriodora (lemon eucalyptus)[3][7] |
Synthesis Protocols
The synthesis of these diols is a key area of investigation, particularly for producing them in sufficient quantities for research and commercial use.
p-Menthane-3,8-diol (PMD) Synthesis from Citronellal
PMD is commonly synthesized from citronellal through an intramolecular Prins reaction.[3] This acid-catalyzed cyclization and hydration process is a well-established method.
Experimental Protocol:
A widely cited method for the synthesis of PMD involves the following steps:
-
Reaction Setup: Citronellal is treated with an aqueous solution of sulfuric acid (0.25%) at 50°C for a period of 11 hours.[8]
-
Conversion: This process typically achieves a high conversion rate of citronellal, around 97.9%.[8]
-
Crystallization: The crude product is then crystallized from n-heptane at a low temperature (-50°C) for 20 hours to yield high-purity p-menthane-3,8-diols.[8] More sustainable approaches using lignin-derived carbon acid catalysts are also being explored, achieving high yields in an environmentally friendly solvent like water.[9]
This compound Synthesis
Conceptual Experimental Workflow:
The synthesis of cis-p-menthane-1,7-diol involves the transformation of a cyano group into a hydroxymethyl group.[10] A similar approach for this compound could conceptually start from a suitable cyclohexanone precursor.
Biological Activities and Mechanisms of Action
The biological activities of p-menthane-3,8-diol are well-documented, in stark contrast to the lack of data for this compound.
p-Menthane-3,8-diol (PMD)
1. Insect Repellent Activity:
PMD is a widely recognized and effective insect repellent, particularly against mosquitoes.[7][11] Its efficacy is comparable to that of DEET, the synthetic standard.[12] The mechanism of action is believed to involve the disruption of insects' sensory receptors, making it difficult for them to locate a host.[7][12] PMD's strong, unpleasant odor to insects also acts as a deterrent.[7]
Experimental Protocol: Arm-in-Cage Test
The "arm-in-cage" test is a standard method for evaluating the efficacy of insect repellents.
-
Volunteer Application: A specific dose of the repellent formulation is applied to a defined area on a volunteer's forearm.
-
Exposure: The treated arm is then exposed to a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti).
-
Data Collection: The time until the first confirmed bite is recorded. This is used to determine the Complete Protection Time (CPT). Multiple doses are tested to calculate the 95% effective dose (ED95) and the repellent's half-life.[13]
2. Antimicrobial and Antiviral Activities:
PMD has also demonstrated antimicrobial properties, inhibiting the growth of bacteria and fungi, which makes it a useful ingredient in personal care products.[7][11] Furthermore, studies have indicated that PMD possesses antiviral properties, showing activity against viruses such as the original Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Herpes Simplex Virus type-1 (HSV-1).[14][15][16]
Experimental Protocol: Virucidal Assay
-
Toxicity Assay: The non-toxic concentrations of PMD on the host cell line are first determined.
-
Virucidal Test: A known titer of the virus is mixed with the non-toxic concentrations of PMD for a specific contact time.
-
Infection and Observation: The mixture is then used to infect host cells. The reduction in viral titer is calculated by observing the cytopathic effect (CPE) or through other quantification methods like TCID₅₀ assays.[14][15]
This compound
Currently, there is a significant lack of published research on the biological activities of this compound. Its potential as an insect repellent, antimicrobial, or antiviral agent remains unexplored. The only notable mention is its potential as a biomarker for the consumption of wild celery.
Conclusion and Future Directions
This comparative guide highlights the extensive body of research on p-menthane-3,8-diol, confirming its status as a versatile compound with proven applications as an insect repellent and potential as an antimicrobial and antiviral agent. The detailed protocols for its synthesis and biological evaluation provide a solid foundation for further research and development.
Conversely, the stark absence of data for this compound underscores a critical knowledge gap. While its basic physicochemical properties are partially documented, its synthesis has not been well-established, and its biological activities remain a mystery. This presents a compelling opportunity for researchers in natural product chemistry and drug discovery. Future investigations should focus on:
-
Developing efficient and scalable synthesis methods for this compound.
-
Conducting comprehensive screening of its biological activities, including insect repellent, antimicrobial, and antiviral properties, using established experimental protocols.
-
Performing comparative studies with PMD to understand the structure-activity relationships and the influence of hydroxyl group positioning on biological efficacy.
Addressing these research gaps will not only contribute to a more complete understanding of the p-menthane diol family but also potentially uncover new lead compounds for the development of novel products in the pharmaceutical and personal care industries.
References
- 1. This compound | C10H20O2 | CID 36574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 5. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 6. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 7. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol - Google Patents [patents.google.com]
- 15. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]
- 16. Investigative study into whether an insect repellent has virucidal activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of p-Menthane Diols: A Focus on p-Menthane-1,2-diol
A comprehensive review of available scientific literature reveals a significant disparity in the documented biological activities of various p-menthane diols, with a wealth of information available for p-menthane-3,8-diol (PMD) and a notable lack of quantitative data for p-menthane-1,2-diol. While PMD is a well-established and commercially utilized insect repellent with additional antimicrobial and antiviral properties, the biological profile of this compound remains largely uncharacterized in publicly accessible research. This guide synthesizes the existing experimental data for PMD and highlights the critical knowledge gaps concerning this compound and other isomers, thereby identifying key areas for future research.
Insect Repellent Activity
p-Menthane-3,8-diol (PMD) is one of the most effective botanical insect repellents currently available, with efficacy often compared to the synthetic compound DEET.[1][2] It is the active ingredient in oil of lemon eucalyptus and is recommended by the Centers for Disease Control and Prevention (CDC) for protection against mosquitoes.[3] The repellent mechanism of PMD is believed to involve interference with the sensory receptors of insects, making it difficult for them to locate a host.[4]
In contrast, there is a significant lack of publicly available data on the insect repellent activity of this compound. Studies on the structure-activity relationships of p-menthane diols have shown that the presence and position of hydroxyl groups are critical for repellency. For instance, monohydroxy analogues such as menthol and α-terpineol have been found to be non-repellent.[5] While various stereoisomers of PMD have been shown to be equally active against Anopheles gambiae mosquitoes, similar comparative studies for this compound are absent from the literature.[6]
Antimicrobial Activity
p-Menthane-3,8-diol has demonstrated antimicrobial properties, inhibiting the growth of various bacteria and fungi.[4] This has led to its inclusion in some personal care products. However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently reported across a wide range of microorganisms in the readily available literature.
Similarly, the antimicrobial potential of this compound is not well-documented. While some diols like propan-1,2-diol and propan-1,3-diol are known to have antimicrobial effects, it is not possible to extrapolate these findings to the more complex structure of this compound.[7] Without dedicated studies to determine the MIC values of this compound against a panel of relevant bacteria and fungi, its efficacy as an antimicrobial agent remains unknown.
Anti-inflammatory Activity
The anti-inflammatory properties of p-menthane diols are another area with incomplete data. While some terpenoids are known to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway, specific studies on this compound are lacking. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines.[8][9]
There is a notable absence of in vitro or in vivo studies investigating the ability of this compound to modulate inflammatory pathways. Consequently, no IC50 values for the inhibition of inflammatory markers or enzymes are available for this compound.
Data Summary
The following table summarizes the available quantitative data for the biological activities of p-menthane-3,8-diol. The absence of data for this compound and other isomers is a critical limitation in providing a direct comparison.
| Compound | Biological Activity | Assay | Organism/Target | Result | Citation |
| p-Menthane-3,8-diol (PMD) | Insect Repellency | Arm-in-cage | Aedes aegypti | ED95: 0.24-0.25 mg/cm² | [10] |
| Insect Repellency | Arm-in-cage | Aedes aegypti | Complete Protection Time (20% solution): ~312 minutes | [7] | |
| Toxicity | In vitro | Human Keratinocytes | Less toxic than DEET | [11] | |
| Toxicity | In vivo | Zebrafish Embryos | Less toxic than DEET | [11] | |
| This compound | Insect Repellency | - | - | No data available | - |
| Antimicrobial Activity | - | - | No data available | - | |
| Anti-inflammatory Activity | - | - | No data available | - |
Experimental Protocols
For researchers aiming to fill the existing knowledge gaps, the following are detailed methodologies for key experiments cited in the evaluation of related compounds.
Insect Repellent Bioassay (Arm-in-Cage Method)
This method is widely used to evaluate the efficacy of topical repellents against mosquitoes.
-
Subject Preparation: Human volunteers are recruited, and a defined area of their forearm is marked for repellent application.
-
Repellent Application: A precise dose of the test compound, dissolved in a suitable solvent like ethanol, is applied evenly to the marked skin area.
-
Mosquito Exposure: The treated arm is exposed in a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Data Collection: The time until the first confirmed bite is recorded as the Complete Protection Time (CPT). The number of landings or probing attempts can also be recorded.
-
Controls: A control arm treated with solvent only is used to confirm mosquito biting avidity. A positive control with a known repellent like DEET is also included for comparison.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This assay determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Controls: Positive (broth with inoculum) and negative (broth only) growth controls are included.
Anti-inflammatory Assay (NF-κB Activation)
This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor, a key regulator of inflammation.
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
Treatment: The cells are treated with various concentrations of the test compound prior to or concurrently with the inflammatory stimulus.
-
NF-κB Measurement: NF-κB activation can be measured using various techniques, such as a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of an NF-κB responsive promoter. The amount of reporter protein is then quantified. Alternatively, the nuclear translocation of NF-κB subunits (e.g., p65) can be visualized and quantified using immunofluorescence microscopy.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activation, is calculated.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the methodologies and biological processes discussed, the following diagrams are provided.
Conclusion and Future Directions
The current body of scientific literature provides a strong foundation for the use of p-menthane-3,8-diol as an effective insect repellent. However, the biological activities of other p-menthane diols, most notably this compound, remain largely unexplored. To enable a comprehensive comparison and potentially uncover new bioactive compounds, future research should prioritize the systematic evaluation of this compound and other isomers for their insecticidal, antimicrobial, and anti-inflammatory properties using standardized in vitro and in vivo assays. Such studies would not only enhance our understanding of the structure-activity relationships within this class of terpenoids but could also lead to the development of new and effective products for personal care and disease prevention.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malaria - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 4. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of p-Menthane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to p-menthane-1,2-diol, a valuable diol in chemical synthesis. The following sections detail the performance of different methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.
Data Summary of Synthetic Routes
The following table summarizes the quantitative data for key synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature | Yield/Conversion & Selectivity/Product Concentration | Stereoselectivity | Reference(s) |
| Biotransformation | (+)-Limonene | Colletotrichum nymphaeae CBMAI 0864 | 8 days | 27 °C | 4.19 g/L limonene-1,2-diol | Not specified | [1] |
| R-(+)-Limonene | Pestalotiopsis mangiferae LaBMicrA-505 | 120 hours | 24 °C | Maximized production at 98.34% accumulation | Not specified | [1][2] | |
| Limonene | Orange Waste (as substrate) | 7 days | Not specified | 2.66 g/kg of substrate | Not specified | [3] | |
| Catalytic Oxidation | Limonene | Ti-Bz (0.5)/AC, H₂O₂ | 6 hours | 70 °C | 36.7% yield of limonene diol | Not specified | [4] |
| Epoxidation followed by Hydrolysis | Limonene | m-CPBA or CH₃CO₃H, then H₂SO₄ (aq) | Not specified | Not specified | Yields one diol isomer (1S,2S) | Stereospecific | [5] |
| cis-Limonene-1,2-epoxide | Rhodococcus erythropolis DCL14 (Limonene Epoxide Hydrolase) | Not specified | Not specified | Converts cis-epoxide to diol | Enantioconvergent | [6][7][8] | |
| Stereoselective Synthesis | 4-Isopropylcyclohexanone | MeHNL, HCN, then reduction | Not specified | Not specified | ≥ 96% cis-selectivity for the cyanohydrin intermediate | High cis-selectivity | [9] |
| Classical Dihydroxylation (General Method) | Alkene (e.g., Limonene) | OsO₄ (catalytic), NMO | 18 hours | Room Temperature | High yields for dihydroxylation | Syn-addition | [3][10] |
| Alkene (e.g., Limonene) | Cold, dilute, alkaline KMnO₄ | Not specified | Cold | Moderate yields, risk of over-oxidation | Syn-addition | [11][12][13] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound, based on cited experimental data.
Fungal Biotransformation of R-(+)-Limonene
This protocol utilizes the fungus Pestalotiopsis mangiferae to produce this compound from R-(+)-limonene.
Materials:
-
Pestalotiopsis mangiferae LaBMicrA-505 culture
-
Mineral Media (0.5 g/L MgSO₄, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L KCl, 0.01 g/L Fe₂SO₄)
-
R-(+)-Limonene
-
Rotary shaker
-
Erlenmeyer flasks (125 mL)
Procedure:
-
Cultivate the biomass of Pestalotiopsis mangiferae LaBMicrA-505.
-
Inoculate the obtained biomass into 125 mL Erlenmeyer flasks containing 50 mL of the mineral media.[2]
-
Add R-(+)-limonene as the substrate to the flasks at a concentration of 0.5% (v/v).[2]
-
Incubate the flasks on a rotary shaker at 24 °C and 120 rpm for 120 hours.[2]
-
Monitor the reaction progress by periodically taking samples and analyzing them for substrate consumption and product formation.
Product Isolation:
-
The product, limonene-1,2-diol, can be extracted from the culture broth using a suitable organic solvent, such as ethyl acetate.[1]
Catalytic Oxidation of Limonene
This method employs a titanium-based catalyst on activated carbon to oxidize limonene to its corresponding diol using hydrogen peroxide.
Materials:
-
Limonene
-
30% Hydrogen Peroxide (H₂O₂)
-
Ti-Bz (0.5)/AC catalyst
-
Glass reactor
-
Acetonitrile (solvent)
Procedure:
-
Charge a glass reactor with 0.6 mL of limonene, 0.6 mL of 30% H₂O₂, and 0.06 g of the Ti-Bz (0.5)/AC catalyst. The reaction can also be carried out in 3 mL of acetonitrile.
-
Heat the reaction mixture to 70 °C and maintain for 6 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
The product can be isolated from the liquid phase through standard workup and purification techniques, such as extraction and chromatography.
Epoxidation of Limonene and Subsequent Hydrolysis
This two-step synthesis first involves the epoxidation of limonene, followed by the acid-catalyzed hydrolysis of the resulting epoxide to yield the diol.
Step 1: Epoxidation of d-Limonene
-
Reagents: d-Limonene, meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (CH₃CO₃H), suitable solvent (e.g., dichloromethane).
-
Procedure: Dissolve d-limonene in a suitable solvent and cool the solution in an ice bath. Add the epoxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature. Stir the reaction mixture until completion (monitored by TLC). The resulting limonene-1,2-epoxide is a mixture of cis and trans isomers.[5]
Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-Epoxide
-
Reagents: Limonene-1,2-epoxide, dilute aqueous sulfuric acid (H₂SO₄).
-
Procedure: Add the limonene-1,2-epoxide (either as a pure isomer or a mixture) to a dilute aqueous solution of sulfuric acid. Stir the mixture. The hydrolysis of the epoxide ring proceeds to form this compound. It has been reported that under these conditions, both cis and trans epoxides can yield the same (1S,2S)-diol isomer.[5]
Osmium Tetroxide Catalyzed Dihydroxylation of Limonene
This is a general and reliable method for the syn-dihydroxylation of alkenes, applicable to limonene.
Materials:
-
Limonene (or other alkene)
-
Osmium tetroxide (OsO₄) - Caution: Highly Toxic!
-
N-Methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone and water (solvent system)
-
Sodium hydrosulfite for workup
Procedure:
-
In a reaction vessel, dissolve N-methylmorpholine N-oxide monohydrate in a mixture of water and acetone.[3]
-
Add a catalytic amount of osmium tetroxide (e.g., ~0.27 mmol per 0.1 mol of alkene).[3]
-
Add the limonene to the reaction mixture.
-
Stir the two-phase solution vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.
-
Continue stirring overnight (approximately 18 hours), during which the mixture should become homogeneous.[3]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium hydrosulfite.
-
The product, the cis-diol, can then be isolated and purified using standard techniques.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes to this compound.
Caption: Fungal biotransformation of limonene to this compound.
Caption: Catalytic oxidation of limonene using a titanium-based catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation into the effect of the culture conditions and optimization on limonene-1,2-diol production from the biotransformation of limonene using Pestalotiopsis mangiferae LaBMicrA-505 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ftb.com.hr [ftb.com.hr]
- 7. researchgate.net [researchgate.net]
- 8. Limonene-1,2-epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 9. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
A Comparative Guide to Chiral Diol Ligands in Asymmetric Catalysis: p-Menthane-1,2-diol vs. TADDOL and BINOL
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient means to achieve high levels of enantioselectivity. Among the diverse array of chiral ligands, diols have emerged as a privileged class, capable of inducing high stereocontrol in a variety of transformations.
This guide provides an objective comparison of p-menthane-1,2-diol and its derivatives with two other widely used classes of chiral diols: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOLs (1,1'-bi-2-naphthols). The focus is on their performance in the well-established asymmetric addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.
Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the effectiveness of chiral ligands. The following table summarizes the performance of various diol ligands in this transformation, highlighting the achieved chemical yield and enantiomeric excess (ee). It is important to note that the data is compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Ligand/Catalyst System | Yield (%) | ee (%) | Configuration | Reference |
| Pinane-based aminodiol | 83 | 80 | R | [1] |
| Pinane-based aminodiol | 87 | 74 | S | [1] |
| TADDOL-Ti(OiPr)₄ | up to 99 | up to 99 | - | [2] |
| BINOL-Ti(OiPr)₄ | High | High | - | [3] |
| Carbohydrate-derived diol | 75-90 | 35-56 | - | [3] |
Key Observations:
-
TADDOL and BINOL derivatives are well-established ligands that consistently deliver high yields and excellent enantioselectivities in the asymmetric addition of diethylzinc to aldehydes.[2][4]
-
Pinane-based aminodiols , which share a structural resemblance to this compound, have demonstrated good to high enantioselectivities, indicating the potential of the p-menthane scaffold in asymmetric catalysis.[1]
-
Carbohydrate-derived diols offer a readily available and diverse source of chiral ligands, though in the examples found, they provided more moderate enantioselectivity compared to TADDOL and BINOL.[3]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these chiral ligands.
Synthesis of Chiral Diol Ligands
1. Synthesis of a TADDOL Ligand: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
This procedure is adapted from a literature method for the synthesis of a representative TADDOL ligand.[5]
-
Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Step 2: Reaction with Diethyl L-tartrate. The Grignard reagent is cooled in an ice bath, and a solution of diethyl L-tartrate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Step 3: Hydrolysis and Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Step 4: Acetonide Protection. The crude diol is dissolved in acetone and 2,2-dimethoxypropane. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Step 5: Purification. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure TADDOL ligand.
2. Synthesis of a BINOL Ligand: (R)-1,1'-Bi-2-naphthol
The synthesis of enantiomerically pure BINOL often involves the oxidative coupling of 2-naphthol followed by resolution.[6][7]
-
Step 1: Oxidative Coupling of 2-Naphthol. 2-Naphthol is dissolved in a suitable solvent (e.g., dichloromethane or toluene). A copper(II) salt (e.g., CuCl₂) and a chiral amine ligand (e.g., (S)-(-)-α-methylbenzylamine) are added. The mixture is stirred under an oxygen atmosphere at room temperature until the starting material is consumed.
-
Step 2: Work-up. The reaction mixture is filtered, and the filtrate is washed with a dilute acid solution (e.g., 1 M HCl) and then with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Step 3: Resolution. The resulting racemic BINOL is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., N-benzylcinchonidinium chloride) followed by fractional crystallization. Alternatively, kinetic resolution methods can be employed.[6]
-
Step 4: Purification. The resolved enantiomer is purified by recrystallization to yield enantiomerically pure (R)-BINOL.
General Procedure for Asymmetric Diethylzinc Addition to Benzaldehyde
This protocol is a general representation of the catalytic reaction.[1][3]
-
Step 1: Catalyst Preparation. In a flame-dried Schlenk flask under an argon atmosphere, the chiral diol ligand (e.g., 10 mol%) is dissolved in an anhydrous solvent (e.g., toluene or hexane). Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents relative to the ligand) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Step 2: Reaction. The catalyst solution is cooled to 0 °C. Benzaldehyde (1 equivalent) is added, followed by the dropwise addition of a solution of diethylzinc (1.1 M in hexane, 2 equivalents).
-
Step 3: Quenching and Work-up. The reaction is stirred at 0 °C until the benzaldehyde is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Step 4: Extraction and Purification. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Step 5: Determination of Enantiomeric Excess. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Workflow
To visualize the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the diethylzinc addition and a general experimental workflow.
Caption: Proposed catalytic cycle for the Ti-diol catalyzed addition of diethylzinc to an aldehyde.
Caption: General experimental workflow for asymmetric catalysis using chiral diol ligands.
Conclusion
The selection of a chiral ligand is a critical decision in the development of an asymmetric synthesis. While TADDOL and BINOL ligands have a long-standing reputation for providing excellent enantioselectivity in reactions such as the diethylzinc addition to aldehydes, the performance of p-menthane-derived diols and aminodiols demonstrates their potential as effective and readily accessible alternatives. The choice of ligand will ultimately depend on the specific substrate, desired enantiomer, and optimization of reaction conditions. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 4. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Evaluating the Efficacy of p-Menthane-1,2-diol as a Cooling Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cooling efficacy of p-menthane-1,2-diol and its derivatives against well-established cooling agents, menthol and icilin. The information presented is based on available experimental data and aims to provide an objective resource for researchers and professionals in the field of sensory science and drug development.
Executive Summary
This compound and its related compounds, such as 3-(l-Menthoxy)propane-1,2-diol and p-menthane-3,8-diol, exhibit cooling properties primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key receptor for sensing cold. While direct quantitative sensory data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential efficacy. In-vitro data, particularly TRPM8 activation assays, offer a quantitative means of comparing the potency of these compounds. Menthol, a well-known natural cooling agent, and icilin, a potent synthetic "super-cooling" agent, serve as key benchmarks in this comparison.
Comparative Data on Cooling Agent Efficacy
The following tables summarize the available quantitative data for p-menthane derivatives, menthol, and icilin. It is important to note that direct head-to-head sensory comparisons are not always available, and in-vitro data (EC₅₀ values) may not perfectly correlate with perceived cooling intensity in humans.
Table 1: In-Vitro TRPM8 Receptor Activation Data
| Compound | EC₅₀ (µM) | Cell Line/System | Reference |
| p-Menthane-3,8-diol (PMD38) | 31 | HEK cells | [1] |
| (-)-Isopulegol | 66 | HEK cells | [1] |
| L-Menthol | 3.7 - 286 | Various (HEK293, CHO, oocytes) | [2][3] |
| Icilin | 0.125 - 8.6 | Various (HEK293, CHO, RAW 264.7) | [4][5] |
Table 2: Sensory Evaluation Data (Semi-Quantitative)
| Compound | Cooling Intensity vs. Menthol | Duration vs. Menthol | Matrix | Reference |
| 3-(l-Menthoxy)propane-1,2-diol | 20-25% | ~2x longer (for a 100 ppm solution) | Aqueous Solution | [6] |
| 3-(l-Menthoxy)propane-1,2-diol | 2.0 - 2.5x stronger | Not specified | Vaseline Ointment | [1][6] |
| (1S)-p-menthane-3,8-diol isomer mixture | 4-5x stronger than (1R) isomer mixture | ~3.6x longer than (1R) isomer mixture | Aqueous Solution |
Mechanism of Action: The TRPM8 Signaling Pathway
The cooling sensation elicited by these compounds is primarily mediated by the activation of the TRPM8 ion channel, which is expressed in sensory neurons.
Upon binding of an agonist like this compound, menthol, or icilin, or by a drop in temperature, the TRPM8 channel undergoes a conformational change, leading to its opening. This allows an influx of cations, primarily Ca²⁺, into the neuron. The influx of positive ions depolarizes the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.[7]
Experimental Protocols
In-Vitro Efficacy Assessment: Calcium Imaging Assay for TRPM8 Agonist Screening
This protocol outlines a method for quantifying the ability of a compound to activate the TRPM8 channel using a calcium imaging assay in a cell line stably expressing the human TRPM8 gene (e.g., HEK293-TRPM8).
Detailed Steps:
-
Cell Culture:
-
HEK293 cells stably expressing human TRPM8 are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. This dye will increase its fluorescence intensity upon binding to intracellular calcium.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds (this compound, menthol, icilin) and a positive control (e.g., a known TRPM8 agonist) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for generating dose-response curves.
-
-
Fluorescence Measurement:
-
A baseline fluorescence reading is taken before the addition of the compounds using a fluorescence microplate reader.
-
-
Agonist Addition:
-
The prepared compound dilutions are added to the wells.
-
-
Data Acquisition:
-
The fluorescence intensity in each well is measured kinetically over a period of several minutes. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPM8 channel.
-
-
Data Analysis:
-
The change in fluorescence intensity from baseline is calculated for each concentration of the test compound.
-
Dose-response curves are generated by plotting the fluorescence change against the compound concentration.
-
The EC₅₀ value (the concentration of the compound that elicits a half-maximal response) is calculated from the dose-response curve to quantify the potency of the agonist.
-
Sensory Evaluation: Quantitative Sensory Testing (QST) for Cooling Agents
This protocol describes a standardized method for assessing the perceived cooling intensity and duration of topical cooling agents on human skin.
Detailed Steps:
-
Subject Recruitment and Acclimatization:
-
Recruit a panel of healthy volunteers who have been screened for skin sensitivities.
-
Subjects should acclimatize in a temperature and humidity-controlled room (e.g., 22°C ± 2°C, 50% ± 10% RH) for at least 30 minutes before testing.
-
-
Baseline Measurements:
-
Define a specific test area on the skin (e.g., the volar forearm).
-
Measure the baseline skin temperature of the test area using a non-contact infrared thermometer.
-
-
Application of Test Formulations:
-
Apply a standardized amount of the test formulation (e.g., a gel or cream containing a specific concentration of this compound, menthol, or icilin) to the defined skin area. A control formulation (placebo) should also be used.
-
-
Sensory Evaluation:
-
At regular time intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes after application), subjects rate the perceived cooling intensity on a Visual Analog Scale (VAS). The VAS is typically a 10 cm line anchored with "no cooling sensation" at one end and "most intense cooling imaginable" at the other.
-
The time at which the cooling sensation is no longer perceived is recorded to determine the duration of the effect.
-
-
Objective Measurement (Optional but Recommended):
-
At the same time intervals as the sensory ratings, measure the skin temperature of the test area to correlate perceived cooling with actual changes in skin temperature.
-
-
Data Analysis:
-
Calculate the average cooling intensity ratings at each time point for each test formulation.
-
Plot the mean intensity ratings over time to visualize the cooling profile (onset, peak, and duration).
-
Statistically compare the peak cooling intensity and the total duration of the cooling sensation between the different agents.
-
Conclusion
References
- 1. Menthoxypropanediol - Wikipedia [en.wikipedia.org]
- 2. Menthoxypropanediol | 87061-04-9 [chemicalbook.com]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. menthoxypropane diol, 87061-04-9 [thegoodscentscompany.com]
- 5. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainbox-neuro.com [brainbox-neuro.com]
- 7. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of p-Menthane-3,8-diol Isomers: An In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
p-Menthane-3,8-diol (PMD), a bicyclic monoterpenoid derived from the essential oil of Corymbria citriodora, is gaining prominence as a natural alternative to synthetic insect repellents. Commercially available PMD is typically a mixture of its cis and trans stereoisomers. While the repellent efficacy of these isomers has been a subject of investigation, their comparative cytotoxicity is a critical aspect for assessing their safety profile and potential therapeutic applications. This guide provides a comprehensive comparison of the cytotoxic effects of p-menthane-3,8-diol isomers, supported by available scientific data and detailed experimental methodologies.
Quantitative Cytotoxicity Data
Currently, publicly available research directly comparing the cytotoxicity of individual cis- and trans-p-menthane-3,8-diol isomers is limited. One study investigated a mixture of these isomers in comparison to the synthetic repellent DEET.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| cis, trans-p-Menthane-3,8-diol (PMD) | Human Keratinocyte Cells (HaCaT) | MTS Assay | Cell Viability | Improved cell viability and proliferation compared to control | [1] |
| N,N-diethyl-meta-toluamide (DEET) | Human Keratinocyte Cells (HaCaT) | MTS Assay | Cell Viability | Inhibited cell growth | [1] |
Note: The available data is for a mixture of isomers and focuses on a comparison with another active ingredient rather than a direct comparison between the cis and trans isomers themselves. Further research is required to elucidate the specific cytotoxic profiles of each isomer.
Experimental Protocols
The following is a detailed methodology for a typical cytotoxicity assay that can be employed to compare the effects of p-menthane-3,8-diol isomers. This protocol is based on standard cell viability assays.
Cell Viability Assessment using MTS Assay
1. Cell Culture and Seeding:
-
Human epidermal keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of cis-p-menthane-3,8-diol and trans-p-menthane-3,8-diol are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test isomers. A vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent) are also included.
3. Incubation:
-
The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
4. MTS Assay Procedure:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate - PES), is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the MTS tetrazolium compound into a colored formazan product.
5. Data Acquisition and Analysis:
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of p-menthane-3,8-diol isomers.
Caption: Experimental workflow for the comparative cytotoxicity assessment of p-menthane diol isomers.
Signaling Pathways
The precise signaling pathways through which p-menthane-3,8-diol isomers may exert cytotoxic effects have not been extensively elucidated in the scientific literature. However, based on studies of other terpenoids, potential pathways that could be investigated include the induction of apoptosis through caspase activation or the modulation of cell survival pathways such as the PI3K/Akt pathway. Further research is necessary to identify and characterize the specific molecular mechanisms involved.
References
A Spectroscopic Showdown: Unmasking the Stereoisomers of p-Menthane-1,2-diol
A detailed comparative analysis of the spectroscopic signatures of cis- and trans-p-menthane-1,2-diol, providing researchers, scientists, and drug development professionals with key data for their identification and characterization.
In the realm of natural product chemistry and drug development, the precise structural elucidation of stereoisomers is paramount. The spatial arrangement of atoms can dramatically influence a molecule's biological activity. This guide provides a comprehensive spectroscopic comparison of cis- and trans-p-menthane-1,2-diol, two stereoisomers of a naturally occurring terpenoid diol. By examining their distinct Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer a clear framework for their differentiation.
Spectroscopic Data Summary
¹H NMR Spectroscopy Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for p-Menthane-1,2-diol Isomers
| Proton | cis-p-Menthane-1,2-diol (Predicted) | trans-p-Menthane-1,2-diol (Predicted) | Key Differentiating Features |
| H-1 | ~3.4 - 3.6 | ~3.2 - 3.4 | The proton at the carbon bearing the hydroxyl group is expected to be more deshielded in the cis isomer due to the anisotropic effect of the neighboring hydroxyl group. |
| H-2 | ~3.8 - 4.0 | ~3.6 - 3.8 | Similar to H-1, the proximity of the hydroxyl groups in the cis isomer leads to a downfield shift. |
| CH₃ (C-7) | ~1.1 - 1.3 | ~1.0 - 1.2 | The methyl group at C-1 may experience different shielding effects based on the orientation of the adjacent hydroxyl group. |
| CH(CH₃)₂ (H-8) | ~1.6 - 1.8 | ~1.5 - 1.7 | The isopropyl group protons may show slight differences in their chemical shifts. |
| CH(CH₃)₂ (H-9, H-10) | ~0.8 - 1.0 | ~0.8 - 1.0 | Minimal differences are expected for the terminal methyl groups of the isopropyl moiety. |
| OH | Broad singlet | Broad singlet | The chemical shift of the hydroxyl protons is highly dependent on concentration and solvent. Intramolecular hydrogen bonding in the cis isomer may lead to a more downfield and less concentration-dependent shift compared to the trans isomer. |
Note: The predicted chemical shifts are based on the analysis of related p-menthane diol structures and general principles of NMR spectroscopy.
¹³C NMR Spectroscopy Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Carbon | cis-p-Menthane-1,2-diol (Predicted) | trans-p-Menthane-1,2-diol (Predicted) | Key Differentiating Features |
| C-1 | ~72 - 75 | ~70 - 73 | The carbon bearing the hydroxyl group is expected to be slightly more deshielded in the cis isomer. |
| C-2 | ~75 - 78 | ~73 - 76 | Similar to C-1, steric compression in the cis isomer can lead to a downfield shift. |
| C-3 | ~30 - 33 | ~32 - 35 | |
| C-4 | ~40 - 43 | ~42 - 45 | |
| C-5 | ~25 - 28 | ~27 - 30 | |
| C-6 | ~34 - 37 | ~36 - 39 | |
| C-7 | ~20 - 23 | ~18 - 21 | The methyl carbon at C-1 is likely to be more shielded in the trans isomer. |
| C-8 | ~32 - 35 | ~33 - 36 | |
| C-9 | ~19 - 22 | ~19 - 22 | |
| C-10 | ~19 - 22 | ~19 - 22 |
Note: The predicted chemical shifts are based on the analysis of related p-menthane diol structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy Data
Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for this compound Isomers
| Functional Group | cis-p-Menthane-1,2-diol (Predicted) | trans-p-Menthane-1,2-diol (Predicted) | Key Differentiating Features |
| O-H Stretch | Broad, ~3300 - 3500 (may show a sharper band for intramolecular H-bonding) | Broad, ~3200 - 3500 | The cis isomer is capable of forming an intramolecular hydrogen bond, which may result in a sharper, less concentration-dependent O-H stretching band compared to the trans isomer, which primarily undergoes intermolecular hydrogen bonding. |
| C-H Stretch (sp³) | ~2850 - 3000 | ~2850 - 3000 | No significant difference is expected. |
| C-O Stretch | ~1050 - 1150 | ~1050 - 1150 | The exact position and shape of the C-O stretching bands may differ slightly due to the different stereochemistry. |
Mass Spectrometry (MS) Data
Table 4: Comparative Mass Spectrometry Fragmentation for this compound Isomers
| m/z | Proposed Fragment | cis-p-Menthane-1,2-diol | trans-p-Menthane-1,2-diol | Key Differentiating Features |
| 172 | [M]⁺ | Present | Present | Molecular ion peak. |
| 154 | [M-H₂O]⁺ | Present | Present | Loss of a water molecule is a common fragmentation pathway for alcohols. The relative intensity of this peak may differ between the isomers. |
| 139 | [M-H₂O-CH₃]⁺ | Present | Present | Subsequent loss of a methyl group. |
| 121 | [M-H₂O-C₃H₇]⁺ | Present | Present | Loss of an isopropyl group after dehydration. |
| 95 | Present | Present | Further fragmentation. | |
| 81 | Present | Present | Common fragment in terpene-like structures. |
Note: The fragmentation patterns of stereoisomers are often very similar. Subtle differences in the relative intensities of fragment ions may be observed, potentially arising from differences in the stability of the initial molecular ion or the ease of certain fragmentation pathways due to stereochemical arrangements.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of p-menthane-1,2-diols. Specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A larger number of scans will be necessary to obtain a good spectrum due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or a direct insertion probe. Electron Ionization (EI) is a common method for volatile compounds like terpenoids.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300). The ionization energy is typically set to 70 eV.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-p-menthane-1,2-diol.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
By leveraging the subtle yet significant differences in their spectroscopic fingerprints, researchers can confidently distinguish between the cis and trans isomers of this compound, a critical step in advancing research and development in fields where stereochemistry dictates function.
A Comparative Guide to Chiral Auxiliaries: p-Menthane-1,2-diol vs. Evans Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison of the well-established Evans auxiliaries with the potential chiral auxiliary, p-menthane-1,2-diol. However, a comprehensive review of the scientific literature reveals a significant disparity in the available performance data, with Evans auxiliaries being extensively documented while the application of this compound in asymmetric C-C bond formation remains largely unexplored.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity, provide high yields of the product, and be easily cleaved under mild conditions without racemization of the newly formed stereocenter.
Evans Auxiliaries: The Gold Standard
Evans auxiliaries, a class of oxazolidinones, have become a cornerstone of modern asymmetric synthesis since their introduction by David A. Evans in the 1980s.[1] They are widely employed in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric alkylation and aldol reactions, consistently delivering high levels of stereocontrol.[2][3]
Performance and Applications
The exceptional performance of Evans auxiliaries stems from the rigid conformational control they impart on the enolate intermediates, leading to highly predictable and diastereoselective reactions.
-
Asymmetric Alkylation: N-acyloxazolidinones derived from Evans auxiliaries can be deprotonated to form a conformationally locked Z-enolate. This enolate then reacts with electrophiles, such as alkyl halides, from the less sterically hindered face, resulting in high diastereoselectivity.[2]
-
Asymmetric Aldol Reactions: Boron enolates of N-acyloxazolidinones react with aldehydes via a chair-like Zimmerman-Traxler transition state to afford syn-aldol adducts with excellent diastereoselectivity.[4] The stereochemical outcome is highly predictable based on the stereochemistry of the auxiliary and the enolate geometry.
The reliability and predictability of Evans auxiliaries have led to their widespread use in the total synthesis of complex natural products and in the development of pharmaceutical compounds.[3]
This compound: An Unexplored Potential
This compound is a chiral diol derived from the natural product menthol. While chiral diols have been investigated as chiral ligands in various catalytic asymmetric reactions, the use of this compound as a covalently bound chiral auxiliary for asymmetric C-C bond formation is not well-documented in peer-reviewed literature. Searches for its application in asymmetric alkylation or aldol reactions, analogous to Evans auxiliaries, did not yield specific performance data such as diastereoselectivity or chemical yields.
The primary applications found for p-menthane-based diols are in the synthesis of insect repellents and as chiral ligands for metal-catalyzed reactions, which represents a fundamentally different mode of stereoinduction compared to the covalently bound auxiliary approach.[5]
Data Presentation: A Tale of Two Auxiliaries
Due to the lack of available experimental data for the performance of this compound as a chiral auxiliary in asymmetric alkylation and aldol reactions, a direct quantitative comparison with Evans auxiliaries cannot be compiled.
For Evans auxiliaries, a vast body of literature reports high diastereoselectivities and yields for a wide range of substrates. A representative summary is provided below.
Table 1: Typical Performance of Evans Auxiliaries in Asymmetric Reactions
| Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Benzyl bromide | >99:1 | 95 | J. Am. Chem. Soc. 1986, 108, 6394 |
| Alkylation | Methyl iodide | 98:2 | 90 | J. Am. Chem. Soc. 1986, 108, 6394 |
| Aldol | Isobutyraldehyde | >99:1 | 85 | J. Am. Chem. Soc. 1981, 103, 2127 |
| Aldol | Benzaldehyde | 99:1 | 88 | J. Am. Chem. Soc. 1981, 103, 2127 |
Experimental Protocols
Detailed experimental protocols for the use of Evans auxiliaries are readily available in the scientific literature. Below are representative procedures for asymmetric alkylation and aldol reactions.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
After stirring for 30-60 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added.
-
The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) are added at 0 °C.
-
The reaction is stirred until the starting material is consumed.
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The product carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.
Experimental Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary
1. Enolate Formation:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
The mixture is stirred for 30-60 minutes.
2. Aldol Addition:
-
The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
3. Workup and Auxiliary Cleavage:
-
The reaction is quenched with a pH 7 buffer and diluted with methanol.
-
An excess of hydrogen peroxide is added to oxidize the boron species.
-
The product is extracted, and the auxiliary can be cleaved as described in the alkylation protocol to yield the corresponding β-hydroxy carboxylic acid.
No established and validated protocols for the use of this compound as a chiral auxiliary in asymmetric alkylation or aldol reactions could be found in the surveyed literature.
Visualization of Key Concepts
To illustrate the principles discussed, the following diagrams are provided.
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
Caption: Simplified mechanisms for Evans auxiliary-controlled asymmetric reactions.
Conclusion
Based on the currently available scientific literature, Evans auxiliaries remain the well-vetted and reliable choice for achieving high levels of stereocontrol in asymmetric alkylation and aldol reactions. Their performance is extensively documented, and established protocols are widely accessible.
In contrast, this compound has not been established as a chiral auxiliary for these key C-C bond-forming reactions. While it may hold potential, the lack of published performance data and experimental protocols makes it impossible to recommend for applications where high diastereoselectivity and predictable outcomes are required. Further research is needed to explore the viability of this compound as a chiral auxiliary and to benchmark its performance against established methods. For professionals in drug development and chemical synthesis, reliance on proven methodologies such as those employing Evans auxiliaries is paramount for efficient and successful outcomes.
References
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling p-Menthane-1,2-diol
Disclaimer: No specific Safety Data Sheet (SDS) for p-Menthane-1,2-diol was located. The following guidance is based on data for the closely related compounds p-Menthane and p-Menthane-3,8-diol. It is crucial to conduct a thorough risk assessment for your specific laboratory conditions before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal should be strictly followed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for similar compounds, which include flammability and potential skin and eye irritation.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles | In situations with a splash potential, chemical goggles are recommended. A face shield may be necessary depending on the extent of potential contact.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber) | The choice of glove material should be based on the specific solvents being used and the duration of potential exposure.[1] Disposable gloves are often preferred.[1] |
| Protective clothing | Wear a lab coat or chemical-resistant suit to prevent skin contact.[2][3] | |
| Respiratory Protection | Use in a well-ventilated area | Engineering controls such as a fume hood are the primary means of controlling vapor exposure.[4][5] |
| Air-purifying respirator | If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[6] |
Experimental Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Logical workflow for determining appropriate PPE for this compound.
Safe Handling and Storage
To ensure safe handling and storage of this compound and similar compounds, the following practices should be implemented:
-
Ventilation: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[4][5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][7] Use non-sparking tools and explosion-proof equipment.[4][5]
-
Static Discharge: Take precautionary measures to prevent static discharge.[4]
-
Personal Hygiene: Wash hands thoroughly after handling.[4][7]
-
Storage: Store containers in a dry, cool, and well-ventilated place, tightly closed.[2][4]
Disposal Plan
Contaminated materials and waste should be handled with care to prevent environmental contamination and ensure safety.
-
Waste Containers: Dispose of the chemical and any contaminated materials in suitable, closed, and properly labeled containers.[4][5]
-
Regulations: All disposal procedures must be in accordance with local, regional, and national regulations.[4] Do not allow the chemical to enter drains.[5]
-
Spill Management: In the event of a spill, use personal protective equipment.[5] Absorb the spill with inert material such as dry sand or earth and place it in a chemical waste container.[8] Clean the contaminated surface thoroughly.[2]
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. P-MENTHANE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
